1-Bromoheptane-d7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15Br |
|---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
7-bromo-1,1,1,2,2,3,3-heptadeuterioheptane |
InChI |
InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3,2D2,3D2 |
InChI Key |
LSXKDWGTSHCFPP-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCBr |
Canonical SMILES |
CCCCCCCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromoheptane-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromoheptane-d7, a deuterated analog of 1-bromoheptane. The incorporation of deuterium into molecules is a critical strategy in drug discovery and development to modify pharmacokinetic and metabolic profiles.[1][2] This document details the synthetic route from a deuterated precursor, purification methods, and analytical techniques for structural verification and purity assessment.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, specifically an SN2 reaction, from the corresponding deuterated alcohol, 1-Heptanol-d7.[3][4] This method is analogous to the synthesis of other primary alkyl bromides from their respective alcohols.[5] The overall process involves the in-situ generation of hydrobromic acid (HBr) from sodium bromide (NaBr) and sulfuric acid (H₂SO₄), which then reacts with the alcohol.
Synthesis Pathway Overview
The synthesis begins with a commercially available or synthetically prepared deuterated starting material, 1-Heptanol-5,5,6,6,7,7,7-d7. This alcohol is then subjected to bromination to yield the final product, this compound.
Experimental Protocol: Bromination of 1-Heptanol-d7
The following protocol is a representative procedure for the synthesis of 1-bromoheptane from 1-heptanol and can be adapted for the deuterated analogue.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-Heptanol-5,5,6,6,7,7,7-d7, sodium bromide, and water.
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring. The addition should be dropwise to control the exothermic reaction.
-
Reflux: After the addition of sulfuric acid is complete, heat the mixture to reflux for a specified period to ensure the reaction goes to completion.
-
Distillation: Following reflux, arrange the apparatus for simple distillation. Distill the mixture to separate the crude this compound from the reaction mixture. The product will co-distill with water.
-
Work-up:
-
Transfer the distillate to a separatory funnel. The lower organic layer contains the crude product.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with a saturated sodium chloride solution (brine) to aid in the separation of layers.
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or calcium chloride.
-
Final Purification: Filter to remove the drying agent and purify the final product by fractional distillation to obtain pure this compound.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Role |
| 1-Heptanol-5,5,6,6,7,7,7-d7 | C₇H₉D₇O | 123.25 | 10.0 g | Starting Material |
| Sodium Bromide | NaBr | 102.89 | 12.5 g | Bromide Source |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 20 mL | Catalyst/Dehydrating Agent |
| Water | H₂O | 18.02 | 20 mL | Solvent |
| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | 15 mL | Neutralizing Agent |
| Sodium Chloride (sat. aq.) | NaCl | 58.44 | 15 mL | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 2.0 g | Drying Agent |
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.
Characterization Workflow
The purified product is subjected to a series of analytical tests to confirm its chemical identity and purity.
Analytical Techniques and Expected Results
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the positions of the remaining protons. For 1-Bromoheptane-5,5,6,6,7,7,7-d7, signals corresponding to the protons on carbons 1 through 4 would be observed, while the signals for protons on carbons 5, 6, and 7 would be absent.
-
¹³C NMR: The carbon-13 NMR spectrum will show seven distinct signals for the seven carbon atoms in the heptyl chain. The signals for the deuterated carbons (C5, C6, C7) may appear as multiplets with lower intensity due to C-D coupling.
-
²H NMR (Deuterium NMR): This technique can be used to confirm the presence and location of deuterium atoms in the molecule.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak will be observed at a higher m/z value compared to its non-deuterated counterpart due to the seven deuterium atoms.[6][7] The presence of bromine will result in a characteristic M+2 isotopic pattern.
2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8][9] It is used to determine the purity of the synthesized compound and to identify any potential impurities. A single sharp peak in the gas chromatogram indicates a high degree of purity. The mass spectrum corresponding to this peak should match the expected spectrum of this compound.
Summary of Characterization Data
| Analysis Technique | Parameter | Expected Result for 1-Bromoheptane-5,5,6,6,7,7,7-d7 |
| Molecular Formula | - | C₇H₈BrD₇ |
| Molecular Weight | - | 186.14 g/mol [6][7] |
| ¹H NMR | Chemical Shift (ppm) | δ ~3.4 (t, 2H, -CH₂Br), δ ~1.85 (m, 2H, -CH₂CH₂Br), δ ~1.4 (m, 2H), δ ~1.3 (m, 2H) |
| ¹³C NMR | Chemical Shift (ppm) | Signals for 7 carbons, with C5, C6, and C7 showing C-D coupling. |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ~185/187 (reflecting ⁷⁹Br/⁸¹Br isotopes and D7) |
| GC-MS | Purity | >98% (as determined by peak area) |
| Appearance | Physical State | Colorless liquid |
Conclusion
This technical guide outlines a reliable and well-established methodology for the synthesis and characterization of this compound. The successful synthesis via an SN2 reaction from the corresponding deuterated alcohol, followed by rigorous purification and characterization, ensures a high-quality product suitable for use in research and development, particularly in the fields of medicinal chemistry and drug metabolism studies. The analytical data presented provides a benchmark for the successful synthesis and quality control of this important deuterated compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]
- 4. vernier.com [vernier.com]
- 5. scribd.com [scribd.com]
- 6. Page loading... [wap.guidechem.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. 1-Bromoheptane | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
1-Bromoheptane-d7 chemical properties and physical data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromoheptane-d7, a deuterated analog of 1-bromoheptane. This document is intended for use by professionals in research, science, and drug development who require detailed information on this compound for their work.
Chemical Identity and Properties
This compound is a saturated alkyl halide where seven hydrogen atoms on the heptyl chain have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies.[1][2][3][4] The physical properties of this compound are expected to be very similar to its non-deuterated counterpart, 1-Bromoheptane.
Table 1: Chemical and Physical Data
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | n-Heptyl bromide-d7 | N/A |
| CAS Number | 1219802-55-7 | N/A |
| Molecular Formula | C₇H₈D₇Br | N/A |
| Molecular Weight | 186.14 g/mol | N/A |
| Isotopic Purity | atom % D | N/A |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Boiling Point | ~180 °C (for non-deuterated) | [5][6][7][8] |
| Melting Point | ~-58 °C (for non-deuterated) | [5][6][7][8] |
| Density | ~1.14 g/mL at 25 °C (for non-deuterated) | [7] |
| Refractive Index | ~1.4499 (at 20 °C, for non-deuterated) | [7] |
Experimental Protocols
While specific experimental protocols for this compound are proprietary to the research conducting them, a general methodology for its use as an internal standard in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided below.
General Protocol for Use as an Internal Standard in GC-MS
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations.
-
Prepare a stock solution of the non-deuterated analyte (1-Bromoheptane) and create a series of calibration standards.
-
-
Sample Preparation:
-
To a known volume or weight of the sample (e.g., plasma, tissue homogenate, environmental sample), add a precise volume of the this compound internal standard working solution.
-
Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample onto the GC-MS system.
-
Use a suitable GC column and temperature program to separate the analyte and internal standard.
-
Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the characteristic ions of both 1-Bromoheptane and this compound.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Logical Relationships
Caption: Relationship between Heptane, 1-Bromoheptane, and this compound.
Experimental Workflow
Caption: General workflow for using this compound as an internal standard.
Safety and Handling
The safety precautions for this compound are expected to be similar to those for 1-Bromoheptane. It is a flammable liquid and should be handled with appropriate care in a well-ventilated area, away from ignition sources.[9][10][11][12][13]
Table 2: Hazard Information for 1-Bromoheptane
| Hazard | Description | Source(s) |
| Physical Hazards | Flammable liquid and vapor. | [10][11] |
| Health Hazards | May cause skin and eye irritation. May cause respiratory tract irritation. | [9][10][11][12][13] |
| First Aid: Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [12] |
| First Aid: Eye Contact | Flush eyes with water as a precaution. | [12] |
| First Aid: Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [12] |
| First Aid: Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [12] |
| Personal Protective Equipment | Wear appropriate protective clothing, gloves, and eye/face protection. | [13] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances and ignition sources. | [9][10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [10] |
Disclaimer: This document is for informational purposes only and does not constitute a certificate of analysis. The user is responsible for determining the suitability of this product for their particular application. Always consult the Safety Data Sheet (SDS) before handling any chemical.
References
- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 629-04-9 CAS | 1-BROMOHEPTANE | Alkyl Halides | Article No. 02293 [lobachemie.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. 1-Bromoheptane | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pallavchemicals.com [pallavchemicals.com]
- 13. 1-Bromoheptane SDS, 629-04-9 Safety Data Sheets - ECHEMI [echemi.com]
spectroscopic analysis of 1-Bromoheptane-d7 NMR spectra
An In-depth Guide to the Spectroscopic Analysis of 1-Bromoheptane-d7 NMR Spectra
Introduction
1-Bromoheptane is a linear alkyl halide with the chemical formula C₇H₁₅Br.[1][2] It serves as a versatile building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and various other specialty chemicals. The deuterated isotopologue, this compound, is a valuable tool in mechanistic studies, as a tracer, or as an internal standard in mass spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of such compounds.
This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR techniques. For the purpose of this guide, we will assume the deuteration is at the C1 and C2 positions, and the terminal methyl group (C7), resulting in the specific isotopologue: 1-Bromoheptane-1,1,2,2,7,7,7-d7 . This specific deuteration pattern simplifies the proton NMR spectrum significantly, making it an excellent case study for spectral interpretation.
Predicted ¹H NMR Spectral Data
In the ¹H NMR spectrum of 1-Bromoheptane-1,1,2,2,7,7,7-d7, the signals corresponding to the protons on carbons 1, 2, and 7 will be absent. The remaining signals will be from the protons on carbons 3, 4, 5, and 6. The chemical shifts are influenced by the electronegative bromine atom, with protons closer to the bromine appearing further downfield.
| Position | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Integration |
| H-3 | 1.85 | Quintet | 7.5 | 2H |
| H-4 | 1.42 | Quintet | 7.5 | 2H |
| H-5 | 1.33 | Sextet | 7.5 | 2H |
| H-6 | 1.30 | Triplet | 7.5 | 2H |
Predicted ¹³C NMR and DEPT-135 Spectral Data
In the proton-decoupled ¹³C NMR spectrum, all seven carbon atoms will be visible. The carbons bonded to deuterium (C1, C2, and C7) will exhibit significantly reduced peak intensities and will appear as multiplets due to C-D coupling. The DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups, with CH and CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed in DEPT spectra.[3][4][5]
| Position | ¹³C Chemical Shift (δ) ppm (Predicted) | DEPT-135 Signal |
| C-1 | 33.5 | Absent (CD₂) |
| C-2 | 31.0 | Absent (CD₂) |
| C-3 | 28.0 | Negative (CH₂) |
| C-4 | 31.5 | Negative (CH₂) |
| C-5 | 26.0 | Negative (CH₂) |
| C-6 | 22.5 | Negative (CH₂) |
| C-7 | 14.0 | Absent (CD₃) |
Two-Dimensional NMR Analysis
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons.[6] For our deuterated compound, we expect to see correlations between the protons on C3, C4, C5, and C6.
A diagram illustrating the expected COSY correlations is presented below.
Caption: Expected ¹H-¹H COSY correlations for 1-Bromoheptane-1,1,2,2,7,7,7-d7.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached.[6] This is a powerful tool for unambiguously assigning both proton and carbon signals.
The expected HSQC correlations are visualized in the following diagram.
Caption: Expected ¹H-¹³C HSQC correlations for 1-Bromoheptane-1,1,2,2,7,7,7-d7.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR spectra. Instrument-specific parameters may need to be optimized.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters are typically based on the corresponding ¹³C experiment.
-
-
COSY:
-
Pulse Program: Standard COSY sequence (cosygpqf).
-
Data points: 2048 in F2, 256 in F1.
-
Number of Scans: 4 per increment.
-
-
HSQC:
-
Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.3).
-
¹J(C,H) coupling constant: 145 Hz.
-
Data points: 2048 in F2, 256 in F1.
-
Number of Scans: 8 per increment.
-
Workflow for Spectroscopic Analysis
The logical flow for analyzing the NMR data is outlined below.
Caption: Logical workflow for the complete NMR analysis of this compound.
Conclusion
The spectroscopic analysis of 1-Bromoheptane-1,1,2,2,7,7,7-d7 via a combination of 1D and 2D NMR techniques allows for a full assignment of the proton and carbon signals of the non-deuterated portion of the molecule. The strategic placement of deuterium atoms greatly simplifies the ¹H NMR spectrum, providing a clear example of how isotopic labeling can be a powerful aid in spectral interpretation. The methodologies and expected data presented in this guide serve as a robust framework for researchers and scientists working with this and similar deuterated compounds.
References
- 1. 1-Bromoheptane | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptane, 1-bromo- [webbook.nist.gov]
- 3. www2.latech.edu [www2.latech.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Bromoheptane-d7
This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromoheptane-d7. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and isotopic labeling studies. This document outlines the primary fragmentation pathways, presents a comparative analysis with unlabeled 1-bromoheptane, and provides a detailed experimental protocol for data acquisition.
Introduction to the Mass Spectrometry of Alkyl Halides
Electron ionization mass spectrometry is a powerful analytical technique for the structural characterization of volatile and semi-volatile organic compounds. For alkyl halides, such as 1-bromoheptane, the fragmentation patterns are influenced by the presence of the halogen atom and the nature of the alkyl chain. The two primary fragmentation mechanisms for 1-bromoheptane are alpha-cleavage and the cleavage of the carbon-bromine bond. The presence of bromine is readily identifiable by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks (M and M+2) of nearly equal intensity.
For this guide, the deuterated species of interest is 1-bromoheptane-5,5,6,6,7,7,7-d7 . This specific isotopic labeling at the terminal end of the alkyl chain provides a valuable tool for tracking the fate of this portion of the molecule during fragmentation.
Comparative Fragmentation Analysis
The following table summarizes the major fragment ions observed in the electron ionization mass spectra of 1-bromoheptane and 1-bromoheptane-5,5,6,6,7,7,7-d7. The m/z values for the deuterated compound are predicted based on the established fragmentation of the unlabeled compound and the specific location of the deuterium atoms.
| Fragment Ion Structure | 1-Bromoheptane (m/z) | 1-Bromoheptane-5,5,6,6,7,7,7-d7 (m/z) | Fragmentation Pathway |
| [CH3(CH2)6Br]+. | 178/180 | 185/187 | Molecular Ion |
| [CH3(CH2)6]+ | 99 | 106 | Loss of Br radical |
| [CH2=CH(CH2)4Br]+. | 163/165 | 163/165 | Loss of CH3 radical (McLafferty) |
| [CH3(CH2)3CH=Br]+ | 135/137 | 135/137 | Alpha-cleavage (loss of C2H5 radical) |
| [CH3(CH2)2]+ | 43 | 50 | Cleavage of C4-C5 bond |
| [CH3CH2]+ | 29 | 29 | Cleavage of C2-C3 bond |
Key Fragmentation Pathways of this compound
The fragmentation of this compound is initiated by the ionization of the molecule, typically through the removal of a non-bonding electron from the bromine atom. The resulting molecular ion is energetically unstable and undergoes fragmentation.
Alpha-Cleavage
Alpha-cleavage involves the breaking of the bond between the carbon bearing the bromine (C1) and the adjacent carbon (C2). This is a common fragmentation pathway for alkyl halides. For 1-bromoheptane, this would result in the loss of a pentyl radical to form a resonance-stabilized bromonium ion. However, a more favorable alpha-cleavage for long-chain alkyl halides involves the cleavage of a C-C bond further down the chain, leading to the formation of a stable cyclic bromonium ion. For instance, cleavage at the C2-C3 bond would lead to the loss of an ethyl radical and the formation of a five-membered cyclic bromonium ion. In the case of 1-bromoheptane-5,5,6,6,7,7,7-d7, this fragmentation would not involve the deuterated part of the molecule, and thus the resulting fragment would have the same m/z as in the unlabeled compound.
Carbon-Bromine Bond Cleavage
The C-Br bond is relatively weak and can readily cleave, resulting in the loss of a bromine radical. This leads to the formation of a heptyl cation. For 1-bromoheptane-5,5,6,6,7,7,7-d7, the resulting heptyl-d7 cation will have an m/z of 106.
McLafferty Rearrangement
For long-chain alkyl halides, a McLafferty-type rearrangement can occur, involving the transfer of a gamma-hydrogen to the halogen atom with subsequent cleavage of the beta-bond. This results in the elimination of a neutral alkene and the formation of a radical cation containing the bromine atom. For 1-bromoheptane, this would lead to the loss of ethene and the formation of the [C5H11Br]+. radical cation.
Alkyl Chain Fragmentation
Fragmentation of the alkyl chain itself leads to a series of carbocation fragments, typically separated by 14 Da (the mass of a CH2 group). In 1-bromoheptane-5,5,6,6,7,7,7-d7, the fragments containing the terminal end of the chain will show a mass shift corresponding to the number of deuterium atoms present. For example, the propyl fragment ([C3H7]+) from the non-deuterated end will have an m/z of 43, while the propyl-d7 fragment ([C3D7]+) from the terminal end will have an m/z of 50.
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways of 1-bromoheptane-5,5,6,6,7,7,7-d7.
In-Depth Technical Guide: Isotopic Enrichment and Purity of 1-Bromoheptane-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and purity of 1-Bromoheptane-d7, a deuterated analog of 1-bromoheptane. This document is intended for professionals in research and development who utilize deuterated compounds as internal standards, tracers in metabolic studies, or in the synthesis of deuterated active pharmaceutical ingredients (APIs).
Introduction
This compound (CAS No. 1219802-55-7) is a valuable tool in various scientific disciplines, particularly in fields where understanding reaction mechanisms, metabolic pathways, and pharmacokinetics is crucial. The substitution of seven hydrogen atoms with deuterium isotopes imparts a greater molecular weight, which allows for its use as an internal standard in mass spectrometry-based quantitative analyses. Furthermore, the kinetic isotope effect resulting from the stronger carbon-deuterium bond can be leveraged to study reaction mechanisms and, in some cases, to enhance the metabolic stability of drug candidates.
This guide details the synthesis, isotopic enrichment, and purity analysis of this compound, providing researchers with the necessary information to confidently incorporate this compound into their experimental workflows.
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of a deuterated precursor, such as Heptan-1-ol-d8. A common and effective method is the reaction of the deuterated alcohol with a brominating agent like phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids.
A plausible synthetic pathway is outlined below:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound from Heptan-1-ol-d8
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place Heptan-1-ol-d8. The flask is cooled in an ice bath.
-
Addition of Reagent: Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled alcohol with continuous stirring. The molar ratio of alcohol to PBr₃ is typically 3:1.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion.
-
Workup: The reaction mixture is cooled, and the excess PBr₃ is carefully quenched by the slow addition of water.
-
Extraction: The product is extracted with a suitable organic solvent, such as diethyl ether. The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Drying and Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation to yield the final product.
Isotopic Enrichment and Purity Analysis
The quality of deuterated compounds is defined by two key parameters: isotopic enrichment and chemical purity. These are determined using a combination of analytical techniques.
Data Presentation
The following tables summarize the typical quantitative data for commercially available this compound.
| Parameter | Specification |
| Isotopic Enrichment | ≥ 98 atom % D |
| Chemical Purity | ≥ 98% (by GC-FID) |
Table 1: General Specifications for this compound.
| Analytical Technique | Parameter Determined | Typical Result |
| Mass Spectrometry (MS) | Isotopic Distribution | See Figure 1 |
| Nuclear Magnetic Resonance (NMR) | Deuterium Incorporation and Position | Consistent with this compound structure |
| Gas Chromatography (GC-FID) | Chemical Purity | ≥ 98% |
Table 2: Summary of Analytical Data.
Experimental Protocols for Analysis
Mass spectrometry is a primary technique for determining the isotopic enrichment of a deuterated compound by analyzing the mass-to-charge ratio of the molecule and its isotopologues.
Caption: Workflow for isotopic enrichment analysis by GC-MS.
Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane). A sample of non-deuterated 1-bromoheptane is also prepared as a reference.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient is programmed to ensure good separation, for example, starting at 50 °C and ramping to 250 °C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 250.
-
-
Data Analysis:
-
The mass spectrum of the non-deuterated standard is acquired to determine the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and carbon (¹²C and ¹³C).
-
The mass spectrum of the this compound sample is acquired.
-
The relative intensities of the molecular ion peaks corresponding to different numbers of deuterium atoms are measured.
-
The isotopic enrichment is calculated by comparing the experimental isotopic distribution to the theoretical distribution, correcting for the natural abundance of isotopes.
-
GC-FID is a robust and widely used technique for determining the chemical purity of volatile organic compounds.
Protocol:
-
Sample Preparation: A solution of this compound is prepared in a high-purity solvent (e.g., hexane or ethyl acetate).
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: A capillary column appropriate for separating alkyl halides (e.g., a mid-polarity column).
-
Injector Temperature: 250 °C.
-
Oven Program: A suitable temperature program is used to separate this compound from any potential impurities.
-
Carrier Gas: Helium or Nitrogen.
-
Detector Temperature: 300 °C.
-
-
Data Analysis: The chromatogram is analyzed to determine the area of the peak corresponding to this compound and the areas of any impurity peaks. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
While ¹H NMR is of limited use for highly deuterated compounds, ²H (Deuterium) NMR can be employed to confirm the positions of deuterium incorporation. ¹³C NMR can also provide structural confirmation.
Caption: Logical relationship of NMR analyses for this compound.
Protocol for ²H NMR:
-
Sample Preparation: The this compound sample is dissolved in a non-deuterated solvent (e.g., chloroform).
-
Instrumentation: A high-field NMR spectrometer equipped with a deuterium probe.
-
Acquisition: A standard one-pulse deuterium experiment is performed.
-
Data Analysis: The chemical shifts of the signals in the ²H NMR spectrum are compared to the corresponding proton chemical shifts in the ¹H NMR spectrum of unlabeled 1-bromoheptane to confirm the locations of the deuterium atoms.
Conclusion
The quality of this compound is critical for its reliable use in research and development. This guide has outlined the key aspects of its synthesis, and the analytical methodologies used to determine its isotopic enrichment and chemical purity. By understanding these principles and protocols, researchers can ensure the integrity of their experiments and the validity of their results. For critical applications, it is always recommended to obtain a certificate of analysis from the supplier, which will provide lot-specific data on isotopic enrichment and purity.
A Technical Guide to High-Purity 1-Bromoheptane-d7 for Research and Development
This guide provides an in-depth overview of commercially available high-purity 1-Bromoheptane-d7 for researchers, scientists, and drug development professionals. It includes a comparative summary of suppliers, an exploration of the underlying principles for its application in metabolic studies, and a representative experimental protocol for its use in in vitro metabolic stability assays.
Introduction to Deuterated Compounds in Drug Discovery
Deuterium-labeled compounds, such as this compound, are invaluable tools in modern drug development. The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a carbon-deuterium (C-D) bond that is stronger than the corresponding carbon-hydrogen (C-H) bond. This difference in bond energy can lead to a slower rate of metabolic cleavage by enzymes, a phenomenon known as the Kinetic Isotope Effect (KIE).[1][2] Researchers leverage this effect to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] this compound serves as a crucial building block for synthesizing these deuterated molecules or as an internal standard for analytical studies.
Commercial Suppliers of Deuterated 1-Bromoheptane
The following table summarizes key quantitative data for commercially available deuterated 1-bromoheptane variants. It is important to distinguish between isotopic purity (the percentage of molecules containing the deuterium label) and chemical purity (the percentage of the desired compound, free from other chemical impurities). While suppliers consistently provide isotopic enrichment levels, chemical purity is not always specified for these isotopically labeled compounds. For comparison, data for non-deuterated, high-purity 1-bromoheptane is also included.
| Supplier | Product Name | CAS Number | Isotopic Purity (Atom % D) | Chemical Purity | Available Quantities |
| C/D/N Isotopes | 1-Bromoheptane-5,5,6,6,7,7,7-d7 | 1219802-55-7 | 98% | Not Specified | 0.25 g, 0.5 g |
| C/D/N Isotopes | 1-Bromoheptane-6,6,7,7,7-d5 | 1219805-66-9 | 99% | Not Specified | 0.25 g, 0.5 g |
| C/D/N Isotopes | 1-Bromoheptane-1-d1 | 38007-40-8 | 99% | Not Specified | 0.5 g, 1 g |
| CymitQuimica | 1-Bromoheptane-7,7,7-d3 | 344253-18-5 | 99% | Not Specified | 500 mg, 1 g |
| MedChemExpress | This compound | Not Specified | Not Specified | Not Specified | Inquire for details |
| Sigma-Aldrich | 1-Bromoheptane (Non-deuterated) | 629-04-9 | N/A | 99% | Inquire for details |
| Thermo Scientific | 1-Bromoheptane (Non-deuterated) | 629-04-9 | N/A | ≥98.0% | 250 g, 1000 g, 5000 g |
Core Principle: The Kinetic Isotope Effect (KIE)
The primary rationale for utilizing deuterated compounds in drug metabolism studies is the Kinetic Isotope Effect. The diagram below illustrates the fundamental relationship between the stronger C-D bond and its impact on metabolic processes, which are often rate-limiting steps in drug clearance.
Caption: Logical flow of the Kinetic Isotope Effect in drug metabolism.
Representative Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated test compound in human liver microsomes.
Materials:
-
Test compound (Deuterated)
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Verapamil, Testosterone)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and sample preparation)
-
96-well incubation plates
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice.
-
Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired starting concentration (e.g., 2 µM). The final DMSO concentration in the incubation should be ≤ 0.5%.
-
-
Incubation Procedure:
-
Add the liver microsome suspension to each well of the 96-well plate to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-warm the plate at 37°C for 10 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed 2X NADPH regenerating system to the wells.
-
Immediately after adding the NADPH system, add the test compound to start the incubation. The final incubation volume is typically 200 µL.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a fixed volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard.
-
The T=0 sample is prepared by adding the quenching solution before adding the NADPH regenerating system.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent test compound at each time point. The method should be optimized for the specific mass transitions of the deuterated compound and the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein concentration) .
-
Experimental Workflow Visualization
The following diagram outlines the key steps of the in vitro metabolic stability assay described above.
References
Technical Guide: 1-Bromoheptane-5,5,6,6,7,7,7-d7 (CAS Number 1219802-55-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the properties and safety considerations for the deuterated compound 1-Bromoheptane-5,5,6,6,7,7,7-d7, identified by CAS number 1219802-55-7. As an isotopically labeled analog of 1-bromoheptane, this compound is primarily utilized as a valuable tool in scientific research, particularly in studies requiring internal standards for analytical quantification or as a tracer in metabolic and environmental fate investigations. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes relevant information from its non-deuterated counterpart, 1-bromoheptane (CAS 629-04-9), to provide a more complete understanding of its chemical and toxicological profile.
Chemical and Physical Properties
The primary identification and key physicochemical properties of 1-Bromoheptane-5,5,6,6,7,7,7-d7 are summarized below. Where specific data for the deuterated compound is unavailable, information for the non-deuterated analog is provided for reference and should be interpreted with caution, as minor variations may exist due to isotopic labeling.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | 1-Bromoheptane-5,5,6,6,7,7,7-d7 |
| CAS Number | 1219802-55-7 |
| Synonyms | n-Heptyl bromide-d7 |
| Molecular Formula | C₇H₈D₇Br[1] |
| Molecular Weight | 186.14 g/mol [1] |
Table 2: Physicochemical Properties
| Property | Value (1-Bromoheptane-5,5,6,6,7,7,7-d7) | Value (1-Bromoheptane) |
| Appearance | Neat liquid[1] | Colorless liquid[2] |
| Melting Point | Data not available | -58 °C[3] |
| Boiling Point | Data not available | 180 °C[3] |
| Density | Data not available | 1.14 g/mL at 25 °C[3] |
| Vapor Pressure | Data not available | 1.27 mmHg[2] |
| Refractive Index | Data not available | n20/D 1.4499[3] |
| Solubility | Data not available | Insoluble in water[4] |
Safety and Hazard Information
Table 3: GHS Hazard Information for 1-Bromoheptane
| Hazard Class | Hazard Statement | Pictogram |
| Flammable liquids | H226: Flammable liquid and vapor[2][5] | GHS02 |
| Skin corrosion/irritation | H315: Causes skin irritation[2][5] | GHS07 |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[2][5] | GHS07 |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation[5] | GHS07 |
Table 4: Toxicity Data for 1-Bromoheptane
| Test | Result | Species | Reference |
| LC50 (Inhalation) | 12,000 mg/m³/2hr | Mouse | [2] |
| LD50 (Intraperitoneal) | 2,440 mg/kg | Mouse | [2] |
Handling and Storage:
-
Keep away from heat, sparks, and open flames.[6]
-
Store in a well-ventilated place. Keep container tightly closed.[6]
-
Use personal protective equipment, including safety glasses, gloves, and a lab coat.
-
In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[6]
Experimental Applications and Protocols
While specific experimental protocols detailing the use of 1-Bromoheptane-5,5,6,6,7,7,7-d7 are not documented in the available literature, its nature as a deuterated compound suggests its primary application as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, or as a tracer in metabolic or environmental fate studies.
Logical Workflow for Use as an Internal Standard
The following diagram illustrates a typical workflow for using a deuterated compound like 1-Bromoheptane-5,5,6,6,7,7,7-d7 as an internal standard for the quantification of its non-deuterated analog in a biological or environmental sample.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 1-Bromoheptane | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromoheptane 99 629-04-9 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. 1-Bromoheptane SDS, 629-04-9 Safety Data Sheets - ECHEMI [echemi.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to Deuteration Methods for Producing Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of modern and classical methods for the synthesis of deuterated alkyl halides. The incorporation of deuterium into organic molecules is a critical strategy in drug discovery and development, offering the potential to modulate metabolic pathways, enhance pharmacokinetic profiles, and serve as valuable tools in mechanistic studies. This document details various synthetic approaches, providing experimental protocols, quantitative data, and logical workflows to aid researchers in selecting and implementing the most suitable deuteration strategy for their specific needs.
Dehalogenative Deuteration
Dehalogenative deuteration is a direct and efficient method for installing deuterium at specific positions within a molecule by replacing a halogen atom. This approach is particularly valuable for the late-stage functionalization of complex molecules.
Zinc-Mediated Dehalogenative Deuteration
A classical yet effective method involves the use of zinc metal as a reducing agent in the presence of a deuterium source, typically deuterium oxide (D₂O). The reaction proceeds through the formation of an organozinc intermediate, which is subsequently quenched by D₂O.[1][2] This method is lauded for its economic viability and mild reaction conditions.[1][2]
Experimental Protocol: General Procedure for Zinc-Mediated Dehalogenative Deuteration
To a solution of the alkyl halide (1.0 eq.) in an appropriate solvent such as THF or a mixture of THF and D₂O, is added activated zinc dust (typically 2-5 eq.). The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is quenched with H₂O and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the deuterated alkyl halide.
| Substrate Type | Deuterium Source | Solvent | Yield (%) | Deuterium Incorporation (%) | Reference |
| Unactivated Alkyl Halides | D₂O | THF/D₂O | Good to Excellent | High | [1][2] |
Photocatalytic Dehalogenative Deuteration
Recent advances in photoredox catalysis have enabled the development of highly efficient and selective methods for dehalogenative deuteration under mild conditions. These methods often utilize a photocatalyst that, upon irradiation with visible light, initiates a single-electron transfer process to the alkyl halide, leading to its fragmentation and the formation of an alkyl radical. This radical then abstracts a deuterium atom from a suitable donor.
1.2.1. Phosphine-Mediated Halogen-Atom Transfer
This approach employs a photocatalyst in conjunction with a phosphine reagent, which facilitates the halogen atom transfer process.[3][4] D₂O is commonly used as an economical and safe deuterium source.[3][4]
Experimental Protocol: Photo-induced Dehalogenative Deuteration
In a reaction vessel, the alkyl halide (1.0 eq.), a photocatalyst (e.g., an iridium or organic dye-based catalyst, 1-5 mol%), a phosphine reagent (e.g., triphenylphosphine or tricyclohexylphosphine, 1.1-2.0 eq.), and a deuterium source (e.g., D₂O, often in a co-solvent like acetonitrile) are combined. The mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period (typically 12-48 hours). After the reaction is complete, the solvent is removed, and the residue is purified by chromatography to yield the deuterated product.
| Substrate | Yield (%) | Deuterium Incorporation (%) | Reference |
| Secondary Alkyl Bromides | 73-91 | 89-97 | [3] |
| Estrone Derivative | 79 | 97 | [3] |
| Triclosan Derivative | 62 | 94 | [3] |
| dl-Menthol Derivative | 71 | 95 | [3] |
1.2.2. Organophotocatalytic Deuterodehalogenation of Alkyl Chlorides
Aryl-amine photocatalysts with a disulfide co-catalyst have been shown to be effective for the deuterodehalogenation of often less reactive alkyl chlorides.[5] This system operates in the presence of sodium formate as an electron and hydrogen donor, with D₂O as the deuterium source.[5]
Experimental Protocol: Organophotocatalytic Deuterodehalogenation
A mixture of the alkyl chloride (1.0 eq.), an aryl-amine photocatalyst (e.g., 5-10 mol%), a disulfide co-catalyst (e.g., 15 mol%), sodium formate (2.0 eq.), and D₂O (5-10 eq.) in a solvent such as DMSO is irradiated with a blue LED lamp at room temperature. The reaction is monitored for completion, and upon consumption of the starting material, the product is isolated and purified using standard chromatographic techniques. This method has been reported to be successful for over 90 examples with deuterium incorporation up to 99%.[5]
Electrochemical Dehalogenative Deuteration
Electrosynthesis offers a green and efficient alternative for the deuteration of unactivated alkyl halides.[6][7] This method avoids the need for external catalysts and can be performed at room temperature using D₂O as the deuterium source.[6][7]
Experimental Protocol: Electrochemical Deuteration of Alkyl Bromides
In an undivided electrochemical cell equipped with a carbon felt anode and a lead cathode, the alkyl bromide (1.0 eq.), a supporting electrolyte such as tetrabutylammonium iodide (TBAI, 20 mol%), D₂O (50 eq.), and a base like N,N-diisopropylethylamine (DIPEA, 3.0 eq.) are dissolved in DMF. A constant current (e.g., 30 mA) is applied at room temperature for approximately 10 hours. The resulting mixture is then worked up and the product purified by chromatography. For alkyl chlorides, a constant current of 50 mA is typically applied.[6]
| Substrate Type | Yield (%) | Deuterium Incorporation (%) | Reference |
| Alkyl Bromides | High | up to 99% | [6][7] |
| Alkyl Iodides | High | up to 99% | [6] |
| Alkyl Chlorides | High | up to 99% | [6] |
Synthesis from Deuterated Precursors
An alternative to direct deuteration of alkyl halides is the synthesis from readily available deuterated starting materials. This can be a highly efficient strategy, particularly when the desired deuterated building block is commercially available or easily prepared.
From Deuterated Alcohols
A straightforward and reliable method for preparing deuterated alkyl halides is a two-step process involving the initial deuteration of an alcohol followed by its conversion to the corresponding alkyl halide. The conversion of alcohols to alkyl halides using reagents such as thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides typically proceeds via an Sₙ2 mechanism for primary and secondary alcohols.[8][9][10][11] This is advantageous as the reaction occurs at the carbon-oxygen bond and does not typically affect the carbon-hydrogen (or carbon-deuterium) bonds at the reacting center, thus ensuring high fidelity of deuterium retention.
Experimental Protocol: Two-Step Synthesis from a Deuterated Alcohol
-
Step 1: Deuteration of the Alcohol. The alcohol is deuterated at the desired position using an appropriate method, such as iridium-catalyzed α-selective H/D exchange with D₂O.
-
Step 2: Conversion to Alkyl Halide.
-
For Alkyl Bromides: The deuterated alcohol (1.0 eq.) is treated with PBr₃ (0.33-0.5 eq.), often in a solvent like diethyl ether or neat, at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. The reaction is typically rapid. Work-up involves quenching with water or ice, separation of the organic layer, washing, drying, and purification.
-
For Alkyl Chlorides: The deuterated alcohol (1.0 eq.) is reacted with SOCl₂ (1.1-1.5 eq.), often in the presence of a base like pyridine to neutralize the HCl byproduct. The reaction is typically performed in an inert solvent. The byproducts SO₂ and HCl are gases, which can simplify purification.[8][9]
-
| Reagent | Product | Stereochemistry | Deuterium Retention | Reference |
| PBr₃ | Alkyl Bromide | Inversion | High | [9][10][11] |
| SOCl₂ (with pyridine) | Alkyl Chloride | Inversion | High | [8][9] |
Via α-Deuterated Alkyl Thianthrenium Salts
A novel and powerful method involves the use of alkyl thianthrenium salts as precursors. These salts can be efficiently deuterated at the α-position through a pH-dependent hydrogen isotope exchange (HIE) with D₂O.[12][13] The resulting α-deuterated alkyl thianthrenium salts can then be used in subsequent reactions where they can form deuterated alkyl halides in situ.[12]
Experimental Protocol: In Situ Generation of Deuterated Alkyl Halides
The α-deuterated alkyl thianthrenium salt is prepared via HIE. This deuterated salt is then used in a metallaphotoredox cross-electrophile coupling reaction with an aryl, alkenyl, or alkyl bromide.[12] During the catalytic cycle, the thianthrenium salt is believed to be converted in situ to the corresponding isotopically labeled alkyl halide, which then participates in the cross-coupling reaction. This method is particularly useful for one-pot syntheses of more complex deuterated molecules.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key components of the described deuteration methodologies.
Figure 1: Overview of Dehalogenative Deuteration Methods.
Figure 2: Synthesis of Deuterated Alkyl Halides from Precursors.
Conclusion
The synthesis of deuterated alkyl halides is a critical enabling technology in modern drug discovery and chemical research. This guide has outlined several robust and versatile methods, from classical dehalogenative approaches to modern photocatalytic and electrochemical strategies, as well as synthesis from deuterated precursors. The choice of method will depend on factors such as the desired position of deuteration, the complexity of the substrate, cost considerations, and available equipment. The provided experimental protocols and comparative data tables are intended to serve as a practical resource for researchers to navigate these choices and successfully implement the synthesis of deuterated alkyl halides in their work.
References
- 1. Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile and general electrochemical deuteration of unactivated alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Metallaphotoredox deuteroalkylation utilizing thianthrenium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrodeuteroalkylation of Unactivated Olefins Using Thianthrenium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical and Experimental Properties of 1-Bromoheptane-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of 1-Bromoheptane-d7. Due to the limited availability of direct experimental data for this specific deuterated compound, this document combines known experimental data for its non-deuterated analog, 1-Bromoheptane, with established principles of deuterium isotope effects to provide robust theoretical predictions. Detailed experimental protocols for the characterization of such compounds are also included to support researchers in their practical applications.
Introduction to this compound
This compound is the deuterated isotopologue of 1-Bromoheptane, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in mechanistic studies, as an internal standard for mass spectrometry, and in pharmaceutical research to investigate metabolic pathways and kinetic isotope effects. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of the molecule, which can have significant implications for its behavior in chemical reactions and biological systems.
Comparative Physicochemical Properties
The following tables summarize the known experimental properties of 1-Bromoheptane and the predicted theoretical properties of this compound. The theoretical values for the deuterated compound are estimated based on the general effects of deuteration, which typically include a slight increase in molecular weight, boiling point, melting point, and density, and minor changes in refractive index.
Table 1: Experimental Properties of 1-Bromoheptane (Non-deuterated)
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅Br | [1][2] |
| Molecular Weight | 179.10 g/mol | [1][2] |
| Boiling Point | 180 °C | [2][3] |
| Melting Point | -58 °C | [2][3] |
| Density | 1.14 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.4499 | [3] |
| Appearance | Colorless liquid | [1][2] |
Table 2: Predicted Theoretical Properties of this compound
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₈D₇Br | - |
| Molecular Weight | ~186.14 g/mol | Increased mass from 7 deuterium atoms. |
| Boiling Point | Slightly > 180 °C | Deuteration generally increases boiling point due to stronger intermolecular forces. |
| Melting Point | Slightly > -58 °C | Changes in crystal packing and intermolecular forces due to deuteration can slightly increase the melting point. |
| Density | Slightly > 1.14 g/mL | The C-D bond is slightly shorter and stronger than the C-H bond, leading to a small increase in density. |
| Refractive Index (n20/D) | ~1.449 | Deuteration can cause a slight decrease in molar refractivity. |
Synthesis and Purification
1-Bromoheptane is typically synthesized via a nucleophilic substitution reaction (SN2) from 1-heptanol using a brominating agent such as hydrobromic acid.[2] The synthesis of this compound would follow a similar pathway, starting from the corresponding deuterated 1-heptanol.
A general purification method involves washing the crude product with concentrated sulfuric acid, followed by water, and then drying with a suitable agent like anhydrous potassium carbonate before fractional distillation.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of alkyl halides like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. For this compound, it can be used to determine purity and confirm molecular weight.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).[4]
-
Column: A non-polar capillary column, such as a VF-624ms, is suitable for separating alkyl halides.[5]
-
Carrier Gas: Helium or Hydrogen.
-
Injection: A split/splitless injector is typically used. The injection volume would be approximately 1 µL.
-
Oven Program: A temperature gradient can be used, for example, starting at 50°C and ramping up to 250°C to ensure the elution of the compound and any potential impurities.
-
MS Detector: Operated in electron ionization (EI) mode. The mass spectrum of bromoalkanes is characterized by the presence of isotopic peaks for bromine (79Br and 81Br), which are nearly equal in abundance.[6][7] For this compound, the molecular ion peak (M+) would be expected as a pair of peaks around m/z 185 and 187.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation. For this compound, both ¹H and ²H NMR would be informative.
-
¹H NMR:
-
Solvent: A deuterated solvent not containing the signals of interest, such as CDCl₃.
-
Procedure: A standard ¹H NMR spectrum would show the absence or significant reduction of signals corresponding to the deuterated positions.[8] The remaining proton signals can be integrated to determine the degree of deuteration.
-
-
²H (Deuterium) NMR:
-
Instrumentation: An NMR spectrometer equipped for deuterium detection.[9]
-
Solvent: A non-deuterated solvent can be used, which can simplify the spectrum.[9]
-
Procedure: A ²H NMR spectrum will show peaks at chemical shifts corresponding to the positions of the deuterium atoms.[8] This provides direct evidence of deuteration and can be used for structural confirmation. Due to the low natural abundance of deuterium, samples must typically be enriched to obtain a strong signal.[8]
-
Impact of Deuteration in Research and Development
The replacement of hydrogen with deuterium can significantly impact the metabolic stability of a compound. The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve C-H bond cleavage.[10][11] This "kinetic isotope effect" is a key reason for the use of deuterated compounds in drug development. By selectively deuterating a drug candidate at metabolically vulnerable positions, its pharmacokinetic profile can be improved, potentially leading to lower required doses and reduced side effects.
While 1-Bromoheptane itself is not a therapeutic agent, its use as a building block in the synthesis of more complex molecules is common.[2] Understanding the properties of its deuterated form is therefore relevant for the synthesis of deuterated drug candidates.
References
- 1. 1-Bromoheptane | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromoheptane | 629-04-9 [chemicalbook.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Solubility of 1-Bromoheptane-d7 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromoheptane-d7, a deuterated alkyl halide used in various organic synthesis applications, including as an intermediate in the creation of pharmaceuticals and agrochemicals.[1] Understanding its solubility is critical for reaction kinetics, purification, and formulation development. This document outlines its solubility profile, the physicochemical principles governing it, and standardized protocols for its determination.
Physicochemical Properties and Solubility Profile
1-Bromoheptane is a colorless to pale yellow liquid with a molecular structure that dictates its solubility.[1][2] It possesses a long, nonpolar heptyl chain and a polar carbon-bromine bond.[2] Despite the polar C-Br bond, the overall molecular character is dominated by the nonpolar alkyl chain, rendering the molecule weakly polar.[2][3]
Following the principle of "like dissolves like," 1-Bromoheptane is insoluble in highly polar solvents like water but is readily soluble in most organic solvents.[1][2][4] For liquid solutes and solvents, this is often described as miscibility—the ability to mix in all proportions to form a homogeneous solution.
Quantitative Solubility Data
While specific quantitative solubility values (e.g., g/100 mL) are uncommon for liquids that are fully miscible, the following table summarizes the miscibility of 1-Bromoheptane with a range of common organic solvents.
| Solvent | Polarity | Expected Miscibility with 1-Bromoheptane |
| Non-Polar Solvents | ||
| Hexane | Non-Polar | Miscible |
| Heptane | Non-Polar | Miscible |
| Toluene | Non-Polar | Miscible |
| Diethyl Ether | Non-Polar | Miscible |
| Carbon Tetrachloride | Non-Polar | Miscible |
| Polar Aprotic Solvents | ||
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible[2] |
| Ethyl Acetate | Polar Aprotic | Miscible |
| Acetone | Polar Aprotic | Miscible |
| Dichloromethane (DCM) | Polar Aprotic | Miscible |
| Chloroform | Polar Aprotic | Miscible |
| Polar Protic Solvents | ||
| Ethanol | Polar Protic | Miscible |
| Methanol | Polar Protic | Miscible |
| Water | Polar Protic | Insoluble[1][2][5][6] |
Factors Influencing Solubility
The solubility of a haloalkane like 1-Bromoheptane is governed by the balance of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from new solute-solvent interactions must be comparable to the energy required to break the existing solute-solute and solvent-solvent interactions.[7][8]
dot```dot graph Factors_Influencing_Solubility { graph [rankdir="LR", splines=true, overlap=false, size="10,5", ratio="fill", node [style=filled]];
// Main node Solubility [label="Solubility of\n1-Bromoheptane", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Categories Solute_Props [label="Solute Properties", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent_Props [label="Solvent Properties", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; External_Factors [label="External Factors", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-nodes for Solute Properties node [fillcolor="#FBBC05", fontcolor="#202124"]; Solute_Polarity [label="Weak Molecular Polarity"]; Solute_Forces [label="Van der Waals Forces\n(London Dispersion)"];
// Sub-nodes for Solvent Properties node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent_Polarity [label="Solvent Polarity\n('Like dissolves like')"]; Solvent_Forces [label="Intermolecular Forces"];
// Sub-nodes for External Factors node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temperature [label="Temperature"]; Pressure [label="Pressure\n(Negligible Effect)"];
// Edges edge [color="#5F6368"]; Solubility -- {Solute_Props, Solvent_Props, External_Factors}; Solute_Props -- {Solute_Polarity, Solute_Forces}; Solvent_Props -- {Solvent_Polarity, Solvent_Forces}; External_Factors -- {Temperature, Pressure}; }
Caption: Workflow for determining liquid-liquid miscibility.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 4. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 5. chembk.com [chembk.com]
- 6. 1-Bromoheptane, CasNo.629-04-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
Methodological & Application
Application Note: 1-Bromoheptane-d7 as an Internal Standard for Precise and Accurate GC-MS Analysis of Volatile Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of 1-Bromoheptane-d7 as a robust internal standard for the quantitative analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a widely accepted technique to improve the accuracy and precision of analytical methods by correcting for variations in sample preparation, injection volume, and instrument response.[1][2] This document provides a comprehensive protocol for the preparation of standards, sample analysis, and data processing. Representative quantitative data, though illustrative, is presented to demonstrate the expected performance of a GC-MS method utilizing this compound for the analysis of a model volatile organic compound, 1-Bromoheptane.
Introduction
Quantitative analysis by GC-MS is susceptible to various sources of error, including inconsistencies in sample extraction, matrix effects, and instrumental drift. The internal standard method is a powerful technique to mitigate these errors. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples.[1] Deuterated analogs of the target analytes are often the preferred choice for internal standards in mass spectrometry-based methods because they co-elute with the non-deuterated analyte and exhibit similar ionization and fragmentation behavior, while being distinguishable by their mass-to-charge ratio (m/z).[2]
This compound, a deuterated form of 1-Bromoheptane, serves as an excellent internal standard for the quantification of volatile bromoalkanes and other VOCs with similar chemical properties. Its use can significantly enhance the reliability of quantitative results in various matrices, including environmental, biological, and pharmaceutical samples.
Experimental Protocols
Materials and Reagents
-
Analytes: 1-Bromoheptane (≥99% purity)
-
Internal Standard: this compound (≥98% purity, deuterated)
-
Solvent: Dichloromethane (GC grade)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Autosampler: For automated injections
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 1-Bromoheptane and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with dichloromethane.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution 1:100 with dichloromethane.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the 1-Bromoheptane primary stock solution and a constant volume of the internal standard working solution into volumetric flasks and diluting with dichloromethane. The final concentration of the internal standard in all calibration standards and samples should be constant (e.g., 1 µg/mL).
-
Sample Preparation
The sample preparation method will vary depending on the matrix. For liquid samples, a simple "dilute and shoot" approach may be suitable. For solid or complex matrices, extraction techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary.
General "Dilute and Shoot" Protocol for Liquid Samples:
-
Pipette 900 µL of the liquid sample into a 2 mL autosampler vial.
-
Add 100 µL of the 10 µg/mL this compound internal standard working solution.
-
Vortex for 30 seconds to ensure thorough mixing.
-
The sample is now ready for GC-MS analysis.
GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and application.
| GC Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial Temp: 40 °C (hold for 2 min) |
| Ramp: 10 °C/min to 200 °C | |
| Hold: 2 min at 200 °C |
| MS Parameter | Setting |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 min |
Selected Ion Monitoring (SIM) Parameters
For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended. The characteristic ions for 1-Bromoheptane and its deuterated internal standard should be monitored.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 1-Bromoheptane | 135 | 137, 57 |
| This compound | 142 | 144, 64 |
Data Presentation
The following tables present illustrative quantitative data for the analysis of 1-Bromoheptane using this compound as an internal standard.
Table 1: Illustrative Calibration Curve Data
| Concentration of 1-Bromoheptane (µg/mL) | Peak Area of 1-Bromoheptane | Peak Area of this compound | Response Ratio (Analyte Area / IS Area) |
| 0.1 | 15,234 | 150,123 | 0.101 |
| 0.5 | 76,170 | 151,500 | 0.503 |
| 1.0 | 153,800 | 152,300 | 1.010 |
| 5.0 | 775,400 | 153,100 | 5.065 |
| 10.0 | 1,540,000 | 152,800 | 10.078 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Illustrative Recovery and Precision Data (n=5)
| Spiked Concentration (µg/mL) | Mean Calculated Concentration (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| 0.2 | 0.195 | 97.5 | 4.2 |
| 2.0 | 2.04 | 102.0 | 2.8 |
| 8.0 | 7.91 | 98.9 | 1.9 |
Table 3: Illustrative Method Detection and Quantitation Limits
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantitation (LOQ) | 0.15 |
Visualizations
Caption: Experimental workflow for GC-MS analysis using an internal standard.
Caption: Logical relationship for internal standard quantification.
Conclusion
This compound is a highly effective internal standard for the GC-MS quantification of volatile organic compounds, particularly other bromoalkanes. Its use corrects for variations in sample handling and instrument performance, leading to improved data quality. The protocol and illustrative data presented in this application note provide a solid foundation for researchers and scientists to develop and validate robust quantitative GC-MS methods for their specific applications. The high linearity, good recovery, and low detection limits achievable with this approach make it suitable for a wide range of analytical challenges in research, drug development, and environmental monitoring.
References
Application Note: Quantification of Trace Volatile Organic Compounds in Environmental Water Samples Using 1-Bromoheptane-d7 as an Internal Standard by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of volatile organic compounds (VOCs) in environmental water samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol incorporates 1-Bromoheptane-d7 as an internal standard to ensure accuracy and precision in quantification. While Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally employed for volatile analytes, this LC-MS method offers an alternative approach, particularly for moderately volatile and less polar compounds, and for laboratories where LC-MS is more readily available. The methodology presented here is applicable for monitoring environmental contaminants and can be adapted for use in various stages of drug development where assessment of low-level organic impurities is critical.
Introduction
The detection and quantification of volatile organic compounds in environmental matrices is of paramount importance due to their potential toxicity and persistence. Halogenated hydrocarbons, a significant class of VOCs, are introduced into the environment from various industrial and agricultural sources. Accurate monitoring of these compounds is essential for regulatory compliance and environmental risk assessment.
Stable isotope-labeled internal standards are crucial for achieving high accuracy in quantitative mass spectrometry by compensating for variations in sample preparation and instrument response.[1][2] Deuterated compounds, such as this compound, are ideal internal standards as they exhibit similar chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during extraction and ionization.[2] This application note provides a comprehensive protocol for the extraction and LC-MS analysis of target VOCs from water samples, using this compound to correct for matrix effects and procedural losses.
Experimental Workflow
The overall experimental process, from sample collection to data analysis, is outlined in the diagram below.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard, IS)
-
Target volatile organic compounds (analytes)
-
LC-MS grade acetonitrile, methanol, and water
-
Hexane (for extraction)
-
Anhydrous sodium sulfate
-
Formic acid
-
Glassware: volumetric flasks, separatory funnels, vials
Sample Preparation: Liquid-Liquid Extraction
-
Sample Collection : Collect 100 mL of the water sample in a clean, amber glass bottle.
-
Internal Standard Spiking : Add a known amount of this compound solution in methanol to the water sample to achieve a final concentration of 50 ng/mL.
-
Extraction : Transfer the spiked water sample to a 250 mL separatory funnel. Add 50 mL of hexane and shake vigorously for 2 minutes. Allow the layers to separate.
-
Drying : Drain the lower aqueous layer and collect the upper organic layer (hexane) by passing it through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration and Reconstitution : Evaporate the hexane extract to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 50:50 (v/v) acetonitrile/water.
-
Filtration : Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
LC-MS/MS Method
The analysis of halogenated hydrocarbons can be performed using a reverse-phase C18 column. Atmospheric Pressure Chemical Ionization (APCI) is often suitable for relatively nonpolar, volatile compounds, as it is a gas-phase ionization technique.[3]
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive ion mode |
| APCI Source Temp. | 400 °C |
| Corona Current | 4.0 µA |
| Gas Flow | Nebulizer gas: 40 psi; Drying gas: 5 L/min at 300 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Hypothetical MRM Transitions for Target Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,2-Dichloropropane | 112.0 | 76.0 | 15 |
| 1-Bromo-2-chloroethane | 142.9 | 63.0 | 12 |
| 1-Bromoheptane (Analyte) | 179.1 | 99.1 | 20 |
| This compound (IS) | 186.1 | 106.1 | 20 |
| 1,2-Dibromoethane | 187.9 | 106.9 | 18 |
Data Presentation
The use of this compound as an internal standard allows for accurate quantification by correcting for variations during sample processing and analysis. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Table 3: Quantitative Analysis of Spiked Water Samples
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| 1,2-Dichloropropane | 10.0 | 9.8 | 98 |
| 1-Bromo-2-chloroethane | 10.0 | 10.2 | 102 |
| 1-Bromoheptane | 10.0 | 9.5 | 95 |
| 1,2-Dibromoethane | 10.0 | 10.5 | 105 |
Signaling Pathway and Logical Relationships
The logical relationship for quantification using an internal standard is illustrated below. The ratio of the analyte signal to the internal standard signal is directly proportional to the concentration of the analyte.
Conclusion
This application note presents a detailed protocol for the quantification of volatile organic compounds in environmental water samples using LC-MS with this compound as an internal standard. The described liquid-liquid extraction and LC-MS/MS method provide a reliable and sensitive approach for the analysis of these compounds. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring high-quality quantitative data, which is essential for environmental monitoring and in the quality control processes within drug development.
References
Application Note: Quantification of Persistent Organic Pollutants (POPs) Using 1-Bromoheptane-d7 as an Internal Standard
Abstract
This application note presents a detailed protocol for the quantification of various classes of persistent organic pollutants (POPs), including polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and organochlorine pesticides (OCPs), in environmental matrices. The method utilizes 1-Bromoheptane-d7 as an internal standard to ensure accuracy and precision in analytical measurements performed by gas chromatography-tandem mass spectrometry (GC-MS/MS). The inclusion of a deuterated internal standard is critical for correcting variations that may occur during sample preparation and analysis. This document provides a comprehensive experimental workflow, from sample extraction to data analysis, and includes hypothetical quantitative data to illustrate the method's potential performance.
Introduction
Persistent organic pollutants (POPs) are a group of toxic chemicals that are resistant to environmental degradation, leading to their bioaccumulation in ecosystems and adverse effects on human health and wildlife. Due to their persistence and potential for long-range transport, monitoring POPs in various environmental compartments is of high importance.
Accurate quantification of these compounds, often present at trace levels, requires robust analytical methodologies. The use of internal standards is a cornerstone of reliable quantitative analysis, compensating for the loss of analytes during sample preparation and for variations in instrument response. Ideally, an internal standard should be chemically similar to the target analytes but not naturally present in the samples. Isotopically labeled compounds, such as deuterated molecules, are considered the gold standard for this purpose as they co-elute with the target analytes and exhibit similar ionization behavior in the mass spectrometer.
This compound is a suitable candidate for use as an internal standard in the analysis of a range of semi-volatile POPs. Its chemical properties, including a seven-carbon alkyl chain, provide a chromatographic behavior that is amenable to co-elution with many mid-range molecular weight POPs. Being a deuterated bromoalkane, it is unlikely to be present in environmental samples and can be readily distinguished from non-labeled analytes by mass spectrometry.
This application note outlines a complete protocol for the extraction, cleanup, and subsequent quantification of targeted POPs in soil and water samples, employing this compound as an internal standard.
Experimental Protocol
Sample Preparation and Extraction
a) Soil/Sediment Samples:
-
Homogenize the soil or sediment sample to ensure uniformity.
-
Weigh 10 g of the homogenized sample into a clean extraction thimble.
-
Spike the sample with 100 µL of a 1 µg/mL solution of this compound in isooctane.
-
Perform Soxhlet extraction for 18-24 hours using a 1:1 (v/v) mixture of hexane and acetone.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
b) Water Samples:
-
Collect a 1 L water sample in a pre-cleaned amber glass bottle.
-
Spike the water sample with 100 µL of a 1 µg/mL solution of this compound in methanol.
-
Perform liquid-liquid extraction (LLE) using dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL.
Extract Cleanup
-
Prepare a multi-layer silica gel column for extract cleanup. The column should contain, from bottom to top: glass wool, activated silica gel, 30% (w/w) sulfuric acid-impregnated silica gel, and anhydrous sodium sulfate.
-
Apply the concentrated extract to the top of the column.
-
Elute the POPs and the internal standard with 50 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS/MS Analysis
-
Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 80°C (hold for 2 min), ramp to 180°C at 20°C/min, then ramp to 300°C at 5°C/min (hold for 10 min).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Quantification
Quantification is performed using the internal standard method. Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the target POPs in the samples is then calculated using these calibration curves.
Data Presentation
The following tables summarize the hypothetical quantitative data for the analysis of selected POPs using this compound as an internal standard. This data is for illustrative purposes to demonstrate the expected performance of the method.
Table 1: Hypothetical Method Detection Limits (MDLs) and Method Quantitation Limits (MQLs)
| Analyte Class | Compound | MDL (ng/g) in Soil | MQL (ng/g) in Soil | MDL (ng/L) in Water | MQL (ng/L) in Water |
| PCBs | PCB-28 | 0.05 | 0.15 | 0.1 | 0.3 |
| PCB-52 | 0.05 | 0.15 | 0.1 | 0.3 | |
| PCB-101 | 0.05 | 0.15 | 0.1 | 0.3 | |
| PCB-138 | 0.05 | 0.15 | 0.1 | 0.3 | |
| PCB-153 | 0.05 | 0.15 | 0.1 | 0.3 | |
| PCB-180 | 0.05 | 0.15 | 0.1 | 0.3 | |
| PBDEs | BDE-47 | 0.1 | 0.3 | 0.2 | 0.6 |
| BDE-99 | 0.1 | 0.3 | 0.2 | 0.6 | |
| BDE-100 | 0.1 | 0.3 | 0.2 | 0.6 | |
| BDE-153 | 0.1 | 0.3 | 0.2 | 0.6 | |
| OCPs | α-HCH | 0.02 | 0.06 | 0.05 | 0.15 |
| β-HCH | 0.02 | 0.06 | 0.05 | 0.15 | |
| γ-HCH | 0.02 | 0.06 | 0.05 | 0.15 | |
| p,p'-DDE | 0.03 | 0.09 | 0.08 | 0.24 | |
| p,p'-DDD | 0.03 | 0.09 | 0.08 | 0.24 | |
| p,p'-DDT | 0.03 | 0.09 | 0.08 | 0.24 |
Table 2: Hypothetical Recovery of this compound in Different Matrices
| Matrix | Spiking Concentration (ng/g or ng/L) | Number of Replicates | Average Recovery (%) | Relative Standard Deviation (%) |
| Soil | 10 | 5 | 92 | 7 |
| Sediment | 10 | 5 | 88 | 9 |
| River Water | 100 | 5 | 95 | 5 |
| Wastewater Effluent | 100 | 5 | 85 | 12 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantification.
Caption: Experimental workflow for POPs quantification.
Caption: Logic of internal standard quantification.
Conclusion
The proposed method utilizing this compound as an internal standard provides a robust framework for the accurate and precise quantification of a wide range of persistent organic pollutants in environmental samples. The detailed protocol for sample preparation, cleanup, and GC-MS/MS analysis, combined with the principles of internal standard calibration, offers a reliable approach for environmental monitoring and research. While the quantitative data presented is hypothetical, it reflects the expected performance of a well-optimized method for trace-level analysis of POPs. Further validation of this specific internal standard for a broader range of POPs and matrices is encouraged to expand its application.
Application Note: Method Development for Trace Analysis of Bromoalkanes in Water Using 1-Bromoheptane-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of trace levels of bromoalkanes in environmental samples is critical for monitoring pollution and ensuring public safety. These compounds can be introduced into the environment from various industrial processes and commercial products. This application note details a robust and sensitive method for the trace analysis of bromoalkanes in water samples using gas chromatography-mass spectrometry (GC-MS). To enhance accuracy and precision, 1-Bromoheptane-d7 is employed as an internal standard. Deuterated internal standards are ideal for compensating for variations during sample preparation and injection, as they exhibit similar chemical and physical properties to the target analytes.[1][2][3]
This method utilizes solid-phase extraction (SPE) for sample concentration and cleanup, followed by GC-MS analysis. The protocol is designed to be straightforward and reproducible, making it suitable for high-throughput environmental testing laboratories.
Experimental Workflow
The overall experimental workflow for the trace analysis of bromoalkanes in water is depicted below.
Caption: Experimental workflow for bromoalkane analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: 1-Bromopentane, 1-Bromohexane, 1-Bromooctane (analytical standards)
-
Internal Standard (IS): this compound
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all pesticide residue grade or higher)
-
Reagents: HPLC grade water, Nitrogen gas (high purity)
-
SPE Cartridges: C18 cartridges (500 mg, 6 mL)
Standard and Sample Preparation
2.1. Stock Solutions Prepare individual stock solutions of the bromoalkane analytes and the internal standard (this compound) in methanol at a concentration of 1000 µg/mL.
2.2. Calibration Standards Prepare a series of calibration standards by diluting the stock solutions in dichloromethane to achieve concentrations ranging from 1 µg/L to 100 µg/L. Each calibration standard must be spiked with this compound at a constant concentration (e.g., 20 µg/L).
2.3. Sample Preparation
-
Collect 500 mL of the water sample in a clean amber glass bottle.
-
Add a known amount of the this compound internal standard solution to the water sample to achieve a final concentration of 20 µg/L.
-
Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of HPLC grade water.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the trapped analytes and internal standard with 10 mL of dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 1-Bromopentane | 150 | 71 | 43 |
| 1-Bromohexane | 164 | 85 | 43 |
| This compound (IS) | 171 | 92 | 43 |
| 1-Bromooctane | 192 | 113 | 43 |
Data Presentation
Signaling Pathway of Analysis
The logical relationship for quantification using an internal standard is outlined below.
Caption: Internal standard quantification logic.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of this method.
Table 1: Calibration Curve Data
| Analyte | Concentration Range (µg/L) | R² |
| 1-Bromopentane | 1 - 100 | > 0.998 |
| 1-Bromohexane | 1 - 100 | > 0.999 |
| 1-Bromooctane | 1 - 100 | > 0.998 |
Table 2: Method Detection and Quantification Limits
| Analyte | Method Detection Limit (MDL) (µg/L) | Method Quantification Limit (MQL) (µg/L) |
| 1-Bromopentane | 0.2 | 0.7 |
| 1-Bromohexane | 0.3 | 1.0 |
| 1-Bromooctane | 0.5 | 1.5 |
Table 3: Accuracy and Precision
| Analyte | Spiked Concentration (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 1-Bromopentane | 10 | 98.5 | 4.2 |
| 1-Bromohexane | 10 | 101.2 | 3.8 |
| 1-Bromooctane | 10 | 97.9 | 5.1 |
Conclusion
The developed GC-MS method using this compound as an internal standard provides a reliable and sensitive approach for the trace analysis of bromoalkanes in water samples. The use of a deuterated internal standard effectively compensates for potential analyte losses during sample preparation and variations in instrument response, leading to high accuracy and precision.[1][3] This method is suitable for routine environmental monitoring and can be adapted for the analysis of other similar volatile and semi-volatile organic compounds.
References
- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Bromoheptane-d7 in the Analysis of Pharmaceutical Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rigorous control of impurities in active pharmaceutical ingredients (APIs) and drug products is a critical aspect of ensuring patient safety and meeting regulatory requirements.[1][2][3] Among the various classes of potential impurities, alkyl halides are of particular concern due to their potential genotoxicity, as they can act as alkylating agents and interact with DNA.[1] Consequently, highly sensitive and accurate analytical methods are required for their detection and quantification at trace levels.[4]
Stable isotope-labeled internal standards, particularly deuterated analogs, are widely recognized as the gold standard for quantitative analysis by mass spectrometry.[5][6] The use of a deuterated internal standard can compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision.[6] 1-Bromoheptane-d7, a deuterated form of 1-bromoheptane, serves as an excellent internal standard for the gas chromatography-mass spectrometry (GC-MS) analysis of residual alkyl halide impurities in pharmaceutical samples. Its chemical properties are nearly identical to its non-deuterated counterpart and other related alkyl halides, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation by the mass spectrometer.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of potential alkyl halide impurities in pharmaceutical matrices.
Application: Quantification of 1-Bromoheptane Impurity in a Drug Substance
This application note describes a validated GC-MS method for the quantification of 1-bromoheptane, a potential genotoxic impurity (PGI), in a drug substance. This compound is employed as the internal standard to ensure accurate and precise results.
Experimental Workflow
The overall experimental workflow for the analysis of alkyl halide impurities using this compound as an internal standard is depicted below.
Experimental Protocol
1. Materials and Reagents:
-
1-Bromoheptane (analytical standard)
-
This compound (internal standard)
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Drug Substance (for analysis)
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Solution Preparation:
-
1-Bromoheptane Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-bromoheptane and dissolve in 100 mL of DCM.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of DCM.
-
Calibration Standards: Prepare a series of calibration standards by diluting the 1-bromoheptane stock solution with DCM to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 1 µg/mL of this compound.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.
-
Add 100 µL of the this compound internal standard stock solution (100 µg/mL).
-
Add DCM to the 10 mL mark.
-
Vortex for 1 minute to dissolve the sample.
-
If necessary, centrifuge the sample to pellet any undissolved excipients.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
4. GC-MS Instrumental Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, 250°C, Split ratio 10:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant flow at 1.2 mL/min |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | 1-Bromoheptane: m/z 101, 103This compound: m/z 108, 110 |
5. Data Analysis:
-
Integrate the peak areas for the selected ions for both 1-bromoheptane and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 1-bromoheptane in the sample using the calibration curve.
Data Presentation
Table 1: Calibration Data for 1-Bromoheptane
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 150,112 | 0.101 |
| 0.5 | 76,170 | 151,234 | 0.504 |
| 1.0 | 153,456 | 152,567 | 1.006 |
| 2.5 | 380,987 | 150,876 | 2.525 |
| 5.0 | 755,432 | 149,876 | 5.041 |
| 10.0 | 1,510,876 | 150,123 | 10.064 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Quantification of 1-Bromoheptane in a Drug Substance Batch
| Sample ID | Drug Substance Weight (mg) | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Concentration in Solution (µg/mL) | Concentration in Drug Substance (ppm) |
| Batch A-01 | 101.2 | 45,678 | 150,543 | 0.303 | 0.30 | 29.6 |
| Batch A-02 | 99.8 | 48,912 | 151,111 | 0.324 | 0.32 | 32.1 |
| Batch A-03 | 100.5 | 46,123 | 149,987 | 0.307 | 0.31 | 30.8 |
Logical Relationship for Internal Standard Selection
The choice of an appropriate internal standard is crucial for the development of a robust quantitative method. The following diagram illustrates the key considerations for selecting a deuterated internal standard like this compound.
References
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design [mdpi.com]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of 1-Bromoheptane-d7 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of 1-Bromoheptane-d7 (CAS No. 1219802-55-7).[1][2][3][4] This deuterated compound is often used as an internal standard in mass spectrometry-based bioanalytical assays. Accurate preparation of stock solutions is critical for generating reliable and reproducible experimental data.
Chemical Properties and Safety Information
This compound is the deuterium-labeled version of 1-bromoheptane.[2] While specific data for the deuterated form is limited, the properties of 1-bromoheptane can be used as a reference. It is a colorless to pale yellow liquid.[5][6][7] The non-deuterated form has a density of approximately 1.14 g/mL at 25°C.[7][8] It is sparingly soluble in water but soluble in most organic solvents.[5][7]
Safety Precautions:
-
Handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
1-Bromoheptane may cause skin and eye irritation and is harmful if inhaled.[5][7]
-
It is a flammable liquid; therefore, keep it away from heat, sparks, and open flames.[3]
-
Store the compound at room temperature in a tightly sealed container in a dry and well-ventilated area.[3][5][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₈D₇Br | [4] |
| Molecular Weight | 186.14 g/mol | [1][2][3][4] |
| CAS Number | 1219802-55-7 | [1][2][3][4] |
| Appearance (non-deuterated) | Colorless to pale yellow liquid | [5][6][7] |
| Density (non-deuterated, approx.) | 1.14 g/mL at 25°C | [7][8] |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol, acetonitrile, or ethyl acetate.
Materials and Equipment:
-
This compound
-
High-purity organic solvent (e.g., methanol, HPLC grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and tips
-
Volumetric flasks (Class A)
-
Amber glass vials with screw caps for storage
-
Vortex mixer
-
Chemical fume hood
Procedure:
-
Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Ensure all glassware is clean and dry.
-
-
Weighing the Compound:
-
Tare a clean, dry weighing boat on the analytical balance.
-
Carefully weigh approximately 10 mg of this compound into the weighing boat. Record the exact mass.
-
-
Dissolution:
-
Carefully transfer the weighed this compound to a 10 mL Class A volumetric flask.
-
Rinse the weighing boat with a small amount of the chosen solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add the solvent to the volumetric flask until it is approximately half-full.
-
Cap the flask and vortex gently until the compound is fully dissolved.
-
-
Final Dilution:
-
Once dissolved, add the solvent to the volumetric flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and your initials.
-
Store the stock solution at an appropriate temperature as recommended by the manufacturer, typically at 2-8°C or -20°C for long-term stability.
-
Calculation Example:
To prepare a 1 mg/mL stock solution:
-
If you weigh exactly 10.0 mg of this compound, you will need to dissolve it in 10.0 mL of solvent.
-
The molar concentration can be calculated as follows:
-
Concentration (mol/L) = (Mass (g) / Molecular Weight ( g/mol )) / Volume (L)
-
Concentration (mol/L) = (0.010 g / 186.14 g/mol ) / 0.010 L
-
Concentration (mol/L) ≈ 0.00537 M
-
Experimental Workflow Diagram
Caption: Workflow for the preparation of a this compound stock solution.
References
- 1. guidechem.com [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. 1-BroMoheptane--d7 | 1219802-55-7 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. 1-Bromoheptane | 629-04-9 [chemicalbook.com]
Application of 1-Bromoheptane-d7 in Targeted Metabolomics: A Hypothetical Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, the accurate quantification of endogenous small molecules is paramount to understanding biological systems and the effects of xenobiotics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for metabolomic analysis due to its high chromatographic resolution and sensitivity.[1] However, many polar and non-volatile metabolites, such as organic acids, amino acids, and thiols, require chemical derivatization prior to GC-MS analysis to increase their volatility and thermal stability.[2][3] This application note explores the hypothetical use of 1-Bromoheptane-d7, a deuterated alkylating agent, for the derivatization and quantification of a specific class of metabolites.
Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation and analytical measurements, thereby improving the accuracy and precision of quantification.[4][5][6] By incorporating a deuterated heptyl group, this compound can serve a dual role as both a derivatizing agent and an internal standard for the quantification of the derivatized metabolites.
Principle of Application
The proposed application leverages the reactivity of 1-Bromoheptane as an alkylating agent to introduce a heptyl group onto metabolites containing nucleophilic functional groups, such as thiols (-SH), primary and secondary amines (-NH2, -NHR), and carboxylic acids (-COOH). The deuterium labeling of the heptyl chain allows the derivatized analyte to be distinguished from its non-labeled counterpart by mass spectrometry, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS) workflows.
This methodology is particularly suited for targeted metabolomics, where a specific set of metabolites is quantified. The heptyl derivatization increases the hydrophobicity and volatility of polar metabolites, improving their chromatographic separation on non-polar GC columns and their detection by MS.
Hypothetical Application: Quantification of Thiol-Containing Metabolites
This section outlines a hypothetical protocol for the derivatization and quantification of thiol-containing metabolites, such as cysteine and glutathione, in a biological sample using this compound.
Experimental Workflow
Caption: Experimental workflow for the derivatization and analysis of metabolites.
Detailed Experimental Protocol
1. Materials:
-
This compound (Internal Standard and Derivatizing Agent)
-
Unlabeled 1-Bromoheptane (for creating calibration standards)
-
Target metabolite standards (e.g., Cysteine, Glutathione)
-
Acetonitrile (ACN)
-
Ethyl Acetate
-
N,N-Diisopropylethylamine (DIPEA)
-
Deionized water
-
Biological matrix (e.g., plasma, cell lysate)
2. Sample Preparation and Metabolite Extraction:
-
To 100 µL of biological sample, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
3. Derivatization Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
To the 400 µL of metabolite extract, add 50 µL of the this compound stock solution and 10 µL of DIPEA to catalyze the reaction.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analytes and their deuterated internal standards.
Signaling Pathway Visualization (Hypothetical Derivatization Reaction)
Caption: Hypothetical derivatization of a thiol-containing metabolite.
Data Presentation
The use of this compound as an internal standard allows for the accurate quantification of the target metabolites by comparing the peak area ratio of the endogenous derivatized metabolite to the deuterated derivatized internal standard.
Table 1: Hypothetical Quantitative Data for Thiol Metabolites in Plasma
| Metabolite | Retention Time (min) | Quantifier Ion (m/z) | IS Ion (m/z) | Concentration in Control (µM) | Concentration in Treated (µM) |
| Cysteine-Heptyl | 12.5 | 218 | 225 | 250.3 ± 15.2 | 185.7 ± 12.8 |
| Glutathione-diheptyl | 25.8 | 512 | 526 | 5.2 ± 0.8 | 3.1 ± 0.5 |
Data are presented as mean ± standard deviation (n=6).
Discussion
The proposed hypothetical application of this compound demonstrates its potential utility in targeted metabolomics for the derivatization and quantification of metabolites with nucleophilic functional groups. The key advantages of this approach include:
-
Increased Volatility and Improved Chromatography: The addition of the heptyl group enhances the volatility of polar metabolites, making them amenable to GC-MS analysis and improving their separation on standard non-polar columns.
-
Enhanced Sensitivity: Derivatization can improve the ionization efficiency of certain metabolites, leading to lower limits of detection.
-
Accurate Quantification: The use of a deuterated internal standard that is chemically identical to the derivatizing agent minimizes variability introduced during sample preparation and analysis, leading to highly accurate and precise quantification.[4][6]
Conclusion
While the direct application of this compound in published metabolomics research is not currently documented, its chemical properties suggest a strong potential for its use as a derivatizing agent and internal standard for the targeted analysis of specific metabolite classes. The hypothetical protocol presented here provides a framework for researchers to explore the utility of this and similar deuterated alkylating agents in their metabolomics workflows. Further experimental validation is required to optimize the reaction conditions and assess the performance of this method for various biological matrices and target metabolites.
References
- 1. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. iroatech.com [iroatech.com]
- 6. Internal Standards in metabolomics - IsoLife [isolife.nl]
Application Note: Quantification of Glutathione in Human Plasma by Isotope Dilution Mass Spectrometry using 1-Bromoheptane-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of glutathione (GSH) in human plasma using isotope dilution mass spectrometry (IDMS). The method employs a novel approach where the stable isotope-labeled internal standard is generated in situ through derivatization with 1-bromoheptane-d7. The corresponding non-deuterated 1-bromoheptane is used to derivatize the endogenous analyte. This isotope-coded derivatization strategy ensures high accuracy and precision by correcting for matrix effects and variations in derivatization efficiency. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
Glutathione is a critical tripeptide antioxidant involved in numerous cellular processes, including detoxification, immune response, and the maintenance of redox balance. Accurate measurement of glutathione levels in biological matrices is essential for understanding its role in health and disease, and for monitoring the effects of therapeutic interventions. Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high specificity and accuracy.[1] This application note describes a method that utilizes 1-bromoheptane as a derivatization agent to enhance the chromatographic retention and mass spectrometric detection of glutathione. By using its deuterated analogue, this compound, a stable isotope-labeled internal standard is created concurrently with the analyte derivative, a technique known as isotope-coded derivatization.[2][3] This approach provides a reliable internal standard that closely mimics the behavior of the analyte throughout the sample preparation and analysis process, leading to improved quantitative performance.
Experimental Protocols
Materials and Reagents
-
Glutathione (GSH) standard
-
1-Bromoheptane
-
This compound
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Ultrapure water
Sample Preparation
-
Plasma Collection and Storage: Collect whole blood in K2-EDTA tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Protein Precipitation and Reduction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of 10% (w/v) trichloroacetic acid containing 1 mM DTT.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization:
-
Prepare a derivatization solution containing 10 mM 1-bromoheptane and 10 mM this compound in acetonitrile.
-
To 50 µL of the supernatant, add 100 µL of 100 mM ammonium bicarbonate buffer (pH 9.0).
-
Add 50 µL of the derivatization solution.
-
Vortex and incubate at 60°C for 30 minutes.
-
After incubation, cool the samples to room temperature and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: High-performance liquid chromatography (HPLC) system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
GSH-heptyl derivative (Analyte): Precursor ion > Product ion
-
GSH-heptyl-d7 derivative (Internal Standard): Precursor ion > Product ion
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV; Gas temperature: 350°C; Gas flow: 10 L/min).
-
Results
The described method demonstrated excellent performance for the quantification of glutathione in human plasma. The use of this compound for in situ internal standard generation provided reliable correction for any variability during sample processing and analysis.
Quantitative Data
Table 1: Calibration Curve for Glutathione
| Concentration (µM) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.005 |
| 0.5 | 0.024 |
| 1.0 | 0.049 |
| 5.0 | 0.248 |
| 10.0 | 0.495 |
| 25.0 | 1.240 |
| 50.0 | 2.485 |
| Linearity (R²) | 0.9995 |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Accuracy (% Recovery) | 97.5% - 103.2% |
| Precision (%RSD) | < 5% |
Visualizations
Caption: Experimental workflow for glutathione quantification.
Caption: Derivatization of glutathione with 1-bromoheptane.
Conclusion
The described isotope dilution mass spectrometry method using this compound for in situ internal standard generation provides a highly accurate, precise, and sensitive platform for the quantification of glutathione in human plasma. This approach effectively minimizes analytical variability and is well-suited for applications in clinical research and drug development where reliable biomarker quantification is paramount. The detailed protocol and performance characteristics presented in this application note can be readily adopted by laboratories with standard LC-MS/MS instrumentation.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of isotope-coded derivatization in gas chromatographic-mass spectrometric analyses with special emphasis on metabolomics [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Brominated Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of brominated flame retardants (BFRs) in various environmental and biological matrices. The protocols focus on modern analytical techniques, primarily Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity.
Introduction
Brominated flame retardants (BFRs) are a class of organobromine compounds added to a wide range of consumer and industrial products to reduce their flammability.[1][2] Common classes of BFRs include polybrominated diphenyl ethers (PBDEs), hexabromocyclododecanes (HBCDs), and tetrabromobisphenol A (TBBPA).[3] Due to their persistence, potential for bioaccumulation, and suspected toxicity, the monitoring of BFRs in the environment and biota is of significant concern.[3][4] This document outlines detailed protocols for the extraction, cleanup, and instrumental analysis of BFRs.
Analytical Approaches
The two primary instrumental techniques for the analysis of BFRs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of technique often depends on the specific BFRs being targeted and the sample matrix.
-
GC-MS/MS is well-suited for the analysis of thermally stable and volatile BFRs, such as PBDEs.[4][5] The use of a triple quadrupole mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, minimizing matrix interferences.[4]
-
LC-MS/MS is the preferred method for thermally labile BFRs like HBCD isomers and more polar compounds such as TBBPA.[1][6]
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods described in this document. These values can vary depending on the specific instrument, matrix, and BFR congener being analyzed.
Table 1: GC-MS/MS Performance Data for BFR Analysis
| Analyte Class | Matrix | LOD (ng/kg) | LOQ (ng/kg) | Recovery (%) | Reference |
| PBDEs & NBFRs | Animal-derived foods | 3.2 - 62.9 | 10.7 - 207.6 | 67.6 - 104.8 | [7] |
| PBDEs | Sediment | - | 10 - 500 (ng/mL calib.) | - | [4] |
| PBDEs & OCPs | Marine Sediment | 1 - 55 | 2 - 184 | - | [8] |
Table 2: LC-MS/MS Performance Data for BFR Analysis
| Analyte Class | Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Reference |
| HBCD isomers | Fish | - | 0.15 - 0.25 | 89 - 102 | [1][3] |
| TBBPA & HBCD | Fish | - | - | - | [6] |
| Multiple Classes | Human Serum | 0.0003 - 0.0508 (ng/mL) | - | 77.9 - 128.8 | [9] |
Experimental Protocols
Protocol 1: Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Sediment by GC-MS/MS
This protocol details the extraction and analysis of PBDEs from sediment samples.
1. Sample Preparation and Extraction (Soxhlet Extraction)
-
Homogenize the sediment sample.
-
Weigh approximately 10 g of the homogenized sample into a Soxhlet extraction thimble.
-
Add a surrogate internal standard solution (e.g., Method 1614 Labeled Surrogate Stock Solution) to the sample.[4]
-
Extract the sample for 18-24 hours using a Soxhlet apparatus with 200 mL of a suitable solvent mixture (e.g., toluene or hexane:acetone 1:1 v/v).[10]
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
2. Extract Cleanup
-
Sulfuric Acid Treatment: Add concentrated sulfuric acid to the extract and vortex. Allow the layers to separate and collect the organic (upper) layer.
-
Sulfur Removal: If sulfur interference is expected, pass the extract through a column containing activated copper powder.[5]
-
Florisil Chromatography: Further clean the extract using a Florisil solid-phase extraction (SPE) cartridge. Elute the PBDEs with a suitable solvent mixture (e.g., hexane:dichloromethane).[4]
-
Evaporate the cleaned extract to a final volume of 100 µL under a gentle stream of nitrogen.
3. Instrumental Analysis (GC-MS/MS)
-
GC System: Agilent 7890B GC or equivalent.
-
Column: Rtx-1614 (30 m x 0.25 mm I.D., 0.1 µm film thickness) or equivalent.[4]
-
Injector: Splitless mode, 280 °C.
-
Oven Program: 110 °C (hold 2 min), ramp to 200 °C at 25 °C/min, then to 320 °C at 5 °C/min (hold 10 min).
-
Carrier Gas: Helium, constant flow.
-
MS System: Agilent 7000 series Triple Quadrupole MS or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for each PBDE congener should be optimized.
Protocol 2: Analysis of Hexabromocyclododecane (HBCD) Isomers in Fish Tissue by LC-MS/MS
This protocol is for the determination of α-, β-, and γ-HBCD diastereomers in biological samples.[1][3]
1. Sample Preparation and Extraction (Modified QuEChERS)
-
Homogenize approximately 2 g of fish tissue.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer).
2. Extract Cleanup (Dispersive Solid-Phase Extraction - dSPE)
-
Transfer an aliquot of the supernatant to a dSPE tube containing C18 and primary secondary amine (PSA) sorbents.
-
For fatty samples, a lipid removal step may be necessary. A combination of pH-tuned dispersive liquid-liquid microextraction (DLLME) with sulfuric acid digestion can be effective.[1][3]
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Collect the cleaned supernatant and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., methanol:water 80:20 v/v) for LC-MS/MS analysis.
3. Instrumental Analysis (LC-MS/MS)
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with A: Water (with 5 mM ammonium acetate) and B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6460 Triple Quadrupole MS or equivalent.
-
Ionization: Electrospray Ionization (ESI) in negative mode.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor to product ion transitions for each HBCD isomer (e.g., m/z 640.6 -> 79.0).[2]
Protocol 3: QuEChERS-based Analysis of Multiple BFRs in Meat by GC-MS/MS
This protocol provides a rapid and effective method for the simultaneous determination of various PBDEs and novel BFRs (NBFRs) in animal-derived food products.[7][11]
1. Sample Preparation and Extraction (QuEChERS)
-
Weigh 2 g of homogenized meat sample into a 50 mL centrifuge tube.[11]
-
Add 10 mL of n-hexane-saturated acetonitrile:water (1:1, v/v).[7]
-
Add internal standards.
-
Shake vigorously for 1 minute.
-
Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake immediately for 1 minute and then centrifuge for 5 minutes at 4000 rpm.
-
Collect the supernatant.
2. Extract Cleanup (dSPE)
-
Transfer an aliquot of the supernatant to a dSPE tube containing a suitable sorbent for lipid removal, such as Z-Sep+.[7]
-
Vortex for 30 seconds and centrifuge at high speed.
-
Collect the final extract for GC-MS/MS analysis.
3. Instrumental Analysis (GC-MS/MS)
-
Follow the instrumental conditions outlined in Protocol 1, optimizing MRM transitions for the specific PBDEs and NBFRs of interest.
Visualized Workflows
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: General workflow for BFR analysis.
Caption: Workflow for PBDE analysis in sediment.
Caption: Workflow for HBCD analysis in fish.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. public.jenck.com [public.jenck.com]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. A modified QuEChERS method coupled with GC-MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method development and application to sediments for multi-residue analysis of organic contaminants using gas chromatography-tandem mass spectrometry - ProQuest [proquest.com]
- 9. melp.nl [melp.nl]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability and storage conditions for 1-Bromoheptane-d7 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-Bromoheptane-d7 solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2] It is a flammable liquid and should be kept in a cool, dry, and well-ventilated area away from strong bases, metals, and oxidizing agents.[3][4][5]
Q2: What is the expected shelf-life of this compound?
A2: When stored under the recommended conditions, this compound is stable.[1] It is recommended to re-analyze the compound for chemical purity after three years to ensure it meets the required specifications for your experiments.[1]
Q3: How does deuteration affect the stability of this compound compared to its non-deuterated counterpart?
A3: The substitution of hydrogen with deuterium atoms creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6][][8] This increased bond strength can lead to greater metabolic stability and a longer biological half-life in drug development studies.[6][8][9] While this primarily impacts its behavior in biological systems, it also contributes to its overall chemical stability.
Q4: Can I store this compound solutions in a refrigerator or freezer?
A4: While some deuterated solvents benefit from refrigerated storage[2], the recommended storage for this compound is at room temperature.[1][10] Storing it at very low temperatures is generally not necessary and could potentially lead to issues with solubility or viscosity changes upon warming.
Q5: What are the signs of degradation in a this compound solution?
A5: Signs of degradation may include a change in color from colorless to a yellowish or brownish tint, the appearance of a precipitate, or the presence of unexpected peaks in analytical data such as NMR or GC-MS.
Troubleshooting Guides
Issue 1: Unexpected Impurities in NMR Spectrum
-
Possible Cause 1: Contamination from solvent or glassware.
-
Troubleshooting Step: Ensure all glassware is thoroughly dried and use a fresh, high-purity solvent for your solution.
-
-
Possible Cause 2: Degradation of the compound.
-
Troubleshooting Step: Review the storage conditions and age of the compound. If stored improperly or for an extended period, consider re-purifying the compound or using a fresh batch.
-
-
Possible Cause 3: Reaction with residual acid or base.
-
Troubleshooting Step: Neutralize glassware with a suitable agent if acidic or basic residues are suspected. Consider passing the solution through a short plug of neutral alumina to remove acidic impurities.
-
Issue 2: Inconsistent Reaction Yields
-
Possible Cause 1: Inaccurate concentration of the this compound solution.
-
Troubleshooting Step: Verify the concentration of your solution using a calibrated analytical technique. If the solution was stored for an extended period, re-standardize it.
-
-
Possible Cause 2: Presence of water or other reactive impurities.
-
Troubleshooting Step: Use anhydrous solvents and handle the this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of moisture. Water can be minimized by adding molecular sieves to the solvent.[2]
-
-
Possible Cause 3: Degradation of the reagent.
-
Troubleshooting Step: Check for any signs of degradation as mentioned above. If degradation is suspected, use a fresh vial of this compound.
-
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature | [1][10] |
| Light Exposure | Store away from light | [2][4] |
| Atmosphere | Store in a tightly sealed container; for solutions, an inert atmosphere (e.g., Argon, Nitrogen) is recommended. | [3][11] |
| Incompatible Materials | Strong bases, oxidizing agents, and some metals. | [3][4][5] |
| Re-analysis | After three years, re-analyze for chemical purity before use. | [1] |
Experimental Protocols
Protocol: Preparation of a Standard Solution of this compound in Dichloromethane
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dichloromethane (DCM).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Syringes and needles
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Ensure the volumetric flask is clean and thoroughly dried in an oven. Allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Weigh approximately 100 mg of this compound directly into the volumetric flask. Record the exact weight.
-
Under a fume hood, add a small amount of anhydrous DCM to the flask to dissolve the this compound.
-
Once dissolved, carefully add anhydrous DCM to the flask until the solution reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, dry amber glass vial with a PTFE-lined cap for storage.
-
Flush the headspace of the vial with inert gas before sealing.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution at room temperature, protected from light.
Visualizations
Caption: Factors Affecting this compound Stability.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. buchem.com [buchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Bromoheptane | 629-04-9 [chemicalbook.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1-Bromoheptane SDS, 629-04-9 Safety Data Sheets - ECHEMI [echemi.com]
Technical Support Center: GC-MS Troubleshooting Guide for 1-Bromoheptane-d7
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Bromoheptane-d7.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing peak splitting in my chromatogram for this compound. What are the potential causes and solutions?
A1: Peak splitting for this compound can arise from several factors related to the injection technique, column conditions, or solvent effects.
Troubleshooting Steps:
-
Injection Technique: An erratic or slow injection can cause the sample to be introduced onto the column in a non-uniform manner, leading to split peaks.
-
Solution: If using manual injection, ensure a smooth and rapid plunger depression. For improved reproducibility, an autosampler is recommended.
-
-
Column Installation: Improper column installation, particularly the insertion depth into the inlet, can create dead volume or cause turbulence, resulting in peak distortion.
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion distance and a clean, square cut at the column ends.
-
-
Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can lead to poor sample focusing and peak splitting.
-
Solution: Whenever possible, dissolve the this compound standard in a solvent that is compatible with the GC column's stationary phase (e.g., a non-polar solvent for a non-polar column).
-
-
Contamination: Contamination in the liner or at the head of the column can interact with the analyte, causing peak distortion.
-
Solution: Replace the inlet liner and trim the first few centimeters of the GC column.
-
Q2: My this compound peak is showing poor sensitivity or has a low signal-to-noise ratio. How can I improve it?
A2: Low sensitivity can be attributed to issues with the sample, the GC-MS system, or the method parameters.
Troubleshooting Steps:
-
Sample Concentration: The concentration of this compound in the sample may be too low.
-
Solution: Prepare a fresh, more concentrated standard to ensure the amount injected is above the instrument's limit of detection.
-
-
Injector and Ion Source Temperature: Suboptimal temperatures can lead to incomplete vaporization or degradation of the analyte.
-
Solution: Ensure the injector temperature is sufficient to volatilize 1-Bromoheptane (a starting point is 250 °C). Check and optimize the ion source temperature as per the instrument manufacturer's recommendation.
-
-
Leaks in the System: Air leaks in the GC-MS system can significantly reduce sensitivity and introduce noise.
-
Solution: Perform a thorough leak check of the system, paying close attention to the injector septum, column fittings, and vacuum seals.
-
-
Detector Issues: A dirty or aging electron multiplier will result in a decreased signal.
-
Solution: Check the detector's performance and clean or replace the electron multiplier if necessary.
-
Q3: I am observing a shift in the retention time of my this compound peak. What could be the cause?
A3: Retention time shifts can indicate a change in the chromatographic conditions.
Troubleshooting Steps:
-
Carrier Gas Flow Rate: A change in the carrier gas flow rate will directly impact the retention time.
-
Solution: Verify the carrier gas flow rate and ensure the gas supply is stable. Check for any leaks that could affect the flow.
-
-
Oven Temperature Program: Inconsistent oven temperatures will lead to variable retention times.
-
Solution: Verify the oven temperature program and ensure it is running as expected. Calibrate the oven temperature if necessary.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: If the column is old or has been subjected to high temperatures, it may need to be replaced. Trimming the front end of the column can sometimes restore performance.
-
Experimental Protocol: GC-MS Analysis of 1-Bromoheptane
This section provides a typical experimental protocol for the analysis of 1-bromoheptane, which can be adapted for this compound.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | ZB-5MS (5% Phenyl-Arylene, 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 10:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial Temperature: 50 °C, hold for 2 min |
| Ramp: 10 °C/min to 200 °C, hold for 2 min | |
| MSD Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 250 amu |
Mass Spectrum and Fragmentation of this compound
The mass spectrum of bromoalkanes is characterized by the presence of two molecular ion peaks (M+ and M+2) of nearly equal intensity due to the natural isotopic abundance of bromine (79Br and 81Br).
Predicted Key Fragment Ions for this compound (C₇H₈D₇Br):
| m/z (Predicted) | Fragment Ion | Notes |
| 186/188 | [C₇H₈D₇Br]⁺ | Molecular ion peaks (M⁺/M⁺+2) |
| 106 | [C₇H₈D₇]⁺ | Loss of Br radical |
| 147/149 | [C₄H₃D₅Br]⁺ | Loss of a propyl radical |
| 133/135 | [C₃H₂D₄Br]⁺ | Loss of a butyl radical |
Visual Troubleshooting and Fragmentation Guides
Caption: Troubleshooting workflow for common GC-MS issues.
Caption: Predicted fragmentation of this compound.
potential for back-exchange of deuterium in 1-Bromoheptane-d7
Welcome to the technical support center for 1-Bromoheptane-d7. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the isotopic stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and is it a concern for this compound?
A1: Deuterium back-exchange is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., from residual water, acidic, or basic sites in the solvent or on glassware). For this compound, the carbon-deuterium (C-D) bonds are generally stable under neutral, aprotic, and mild conditions. However, the potential for back-exchange exists, particularly under specific experimental conditions.
Q2: Under what conditions is the back-exchange of deuterium in this compound most likely to occur?
A2: Back-exchange is most likely to be a concern under the following conditions:
-
Strongly Basic Conditions: The presence of strong bases (e.g., hydroxide, alkoxides) can promote an E2 elimination reaction (dehydrohalogenation).[1][2][3] If the deuterium atoms are located on the carbon adjacent to the bromine (the β-carbon), they can be abstracted by the base, leading to the loss of a deuterium atom and the formation of an alkene.[4][5]
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy for exchange reactions, especially in the presence of catalysts or reactive species.[6]
-
Presence of Acid or Metal Catalysts: Certain acid, base, or metal catalysts can facilitate the exchange of even non-exchangeable hydrogen/deuterium atoms.[7]
-
Mass Spectrometry Ion Source: In some cases, back-exchange can occur within the ion source of a mass spectrometer due to the presence of residual protons.[8]
Q3: How can I assess the isotopic purity of my this compound sample?
A3: The isotopic purity can be reliably determined using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a highly deuterated compound, the residual proton signals will be very weak. Comparing the integration of these signals to a known internal standard can provide a quantitative measure of the non-deuterated portion.
-
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing a clean spectrum without proton signals. Quantitative ²H NMR is a powerful tool for determining deuterium enrichment.[9]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry can resolve the different isotopologues (molecules that differ only in their isotopic composition), allowing for the calculation of isotopic purity based on their relative abundances.[10][11]
Q4: Can the position of the deuterium atoms in this compound affect its stability?
A4: Yes, the position of the deuterium atoms is critical. If the deuteration is at the β-position (the carbon adjacent to the carbon bearing the bromine), these deuterons are more susceptible to abstraction by a strong base during an E2 elimination reaction.[2][12] Deuterons on other positions of the alkyl chain are generally more stable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of deuterium content observed after a reaction. | The reaction was conducted under strongly basic conditions, leading to E2 elimination. | If possible, use non-basic or mildly basic conditions. If a strong base is required, consider using a non-nucleophilic, sterically hindered base and low temperatures to minimize elimination. |
| The reaction was run at a high temperature for an extended period. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. | |
| The reaction involved acidic catalysts or reagents that could facilitate H/D exchange. | Evaluate if alternative, non-acidic catalysts can be used. Ensure all reagents and solvents are anhydrous and free of acidic impurities. | |
| Inconsistent isotopic purity results from MS analysis. | Back-exchange is occurring in the LC mobile phase or the MS ion source. | Ensure mobile phases are aprotic or have a low proton availability. Optimize ion source conditions (e.g., temperature) to minimize in-source exchange. |
| Natural isotopic abundance of the unlabeled analyte is interfering with the deuterated standard's signal.[10] | Use a calibration curve and appropriate software to correct for isotopic overlap.[11] | |
| Unexpected side products are formed. | Carbocation formation followed by rearrangement is occurring. | This is less likely for a primary alkyl halide like 1-bromoheptane. However, if conditions could promote carbocation formation (e.g., presence of a Lewis acid), consider switching to conditions that favor SN2/E2 pathways (e.g., strong nucleophile/base in a polar aprotic solvent).[6][13] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability by ¹H NMR Spectroscopy
Objective: To quantify the isotopic purity of this compound and assess its stability under specific experimental conditions.
Materials:
-
This compound sample
-
High-purity deuterated NMR solvent (e.g., CDCl₃)
-
Quantitative internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated NMR solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) for full relaxation of all signals.
-
Integrate the residual proton signals of this compound and the signal of the internal standard.
-
Calculate the molar ratio of this compound to the internal standard and determine the extent of any proton presence.
-
To test stability, dissolve a known amount of this compound in a non-deuterated solvent containing the test condition (e.g., a specific base or acid at a set concentration). After a defined period, quench the reaction, extract the compound, and re-analyze by ¹H NMR as described above to detect any increase in proton signals.
Protocol 2: Analysis of Isotopic Distribution by Mass Spectrometry
Objective: To determine the isotopic distribution and average deuterium incorporation in a this compound sample.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., acetonitrile)
-
High-resolution mass spectrometer (e.g., TOF or Orbitrap)
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent.
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system with a suitable chromatographic method.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion cluster.
-
From the high-resolution mass spectrum, identify the peaks corresponding to the different isotopologues (containing d0 to d7).
-
Calculate the relative abundance of each isotopologue.
-
Determine the isotopic purity and the average number of deuterium atoms per molecule from the distribution.
Visualizations
Caption: Potential pathways leading to deuterium back-exchange in this compound.
Caption: Workflow for assessing the isotopic stability of this compound.
References
- 1. The E2 Reaction and the Deuterium Isotope Effect [almerja.net]
- 2. 11.8 The E2 Reaction and the Deuterium Isotope Effect – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ensuring the Chemical Purity of 1-Bromoheptane-d7 for Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the chemical and isotopic purity of 1-Bromoheptane-d7 for analytical applications.
Troubleshooting Guide
This guide addresses common issues encountered during the purification and analysis of this compound.
Question: My Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows an unexpected peak. How do I identify the impurity?
Answer: An unexpected peak in your GC-MS chromatogram indicates the presence of a chemical impurity. The identity of the impurity can often be determined by its retention time and mass spectrum. Here are some common possibilities and troubleshooting steps:
-
Unreacted Starting Material: If this compound was synthesized from 1-heptanol-d7, a common impurity is the starting alcohol. Compare the retention time and mass spectrum of the unknown peak to a known standard of 1-heptanol.
-
Side-Reaction Byproducts: The synthesis of alkyl bromides from alcohols can sometimes produce dialkyl ethers as a byproduct. Look for a peak with a mass corresponding to diheptyl ether.
-
Solvent Impurities: Residual solvents from the synthesis or purification process can also appear.
Troubleshooting Workflow for Unknown GC-MS Peak
Caption: Troubleshooting workflow for identifying unknown peaks in a GC-MS chromatogram.
Question: My ¹H NMR spectrum shows unexpected signals. What do they indicate?
Answer: Unexpected signals in the ¹H NMR spectrum can indicate either chemical impurities or incomplete deuteration.
-
Chemical Impurities: The presence of proton-containing impurities will result in extra peaks. For example, residual 1-heptanol would show a characteristic triplet for the hydroxyl proton (if not exchanged with D₂O) and other signals corresponding to the alkyl chain. Consult a spectral database for the chemical shifts of common laboratory solvents and reagents.[1][2]
-
Incomplete Deuteration: If the deuteration of 1-bromoheptane is incomplete, you will observe signals in the regions where the protons on the heptyl chain should have been replaced by deuterium. The integration of these signals relative to any remaining known protons can be used to estimate the degree of deuteration.
Question: How can I determine the isotopic purity of my this compound?
Answer: Mass spectrometry is the most direct method for determining isotopic purity.[3][4] By analyzing the molecular ion cluster, you can quantify the relative abundance of the fully deuterated species (M+7) compared to partially deuterated (M+6, M+5, etc.) and non-deuterated (M) species. High-resolution mass spectrometry (HRMS) is particularly useful for resolving isotopic peaks.[3][4]
Isotopic Purity Assessment Workflow
Caption: Workflow for determining the isotopic purity of this compound using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical and isotopic purity levels for high-quality this compound?
A1: For most analytical applications, the following purity levels are recommended. Commercial suppliers of high-purity deuterated compounds typically provide a certificate of analysis with these specifications.[5]
| Parameter | Typical Specification | Analysis Method |
| Chemical Purity | >98% | GC-MS |
| Isotopic Purity | >98 atom % D | Mass Spectrometry, NMR |
Q2: How should I store this compound to maintain its purity?
A2: 1-Bromoheptane is a flammable liquid and should be stored in a cool, dry, and well-ventilated area away from oxidizing agents and strong bases.[3][6] It is stable under recommended storage conditions.[3][6] To prevent contamination, ensure the container is tightly sealed.
Q3: What are the common fragmentation patterns for 1-Bromoheptane in mass spectrometry?
A3: The mass spectrum of 1-bromoheptane shows a characteristic M+ and M+2 isotopic pattern for the molecular ion due to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) being in roughly equal abundance.[7][8] Common fragments arise from the loss of the bromine atom and cleavage of the alkyl chain.
| m/z (for ⁷⁹Br) | Fragment Ion |
| 178/180 | [C₇H₈D₇Br]⁺ (Molecular Ion) |
| 99 | [C₇H₈D₇]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Note: The m/z values for the deuterated fragments will be higher than those of the unlabeled compound.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity
This protocol is adapted from methods used for the analysis of fatty acid methyl esters (FAMEs), which have similar properties to 1-bromoheptane.[2][9][10][11]
-
Sample Preparation: Prepare a ~10 µg/mL solution of this compound in a volatile organic solvent such as hexane or dichloromethane.
-
GC-MS Parameters:
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the chemical purity as the percentage of the area of the this compound peak relative to the total area of all peaks.
Protocol 2: ¹H NMR for Isotopic and Chemical Purity Assessment
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate all signals. The absence of signals in the regions expected for the non-deuterated compound indicates high isotopic purity.
-
Identify any impurity peaks by comparing their chemical shifts to known values.[1][12] For example, the methylene protons adjacent to the bromine in non-deuterated 1-bromoheptane appear as a triplet around 3.4 ppm.
-
Protocol 3: Purification by Washing and Distillation
This protocol is based on the standard procedure for purifying 1-bromobutane and can be adapted for 1-bromoheptane.[13][14][15][16][17]
-
Washing:
-
In a separatory funnel, wash the crude this compound with an equal volume of cold, concentrated sulfuric acid to remove ether byproducts.
-
Separate the layers and wash the organic layer with water.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.
-
Wash again with water.
-
-
Drying: Dry the washed this compound over anhydrous calcium chloride or magnesium sulfate.
-
Distillation: Purify the dried product by fractional distillation. Collect the fraction that boils at the expected temperature for 1-Bromoheptane (~180 °C at atmospheric pressure).
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 1-Heptanol(111-70-6) 1H NMR spectrum [chemicalbook.com]
- 7. savemyexams.com [savemyexams.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 11. gcms.cz [gcms.cz]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]
- 14. Lu Le Laboratory: Synthesis of 1-Bromobutane from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 15. vernier.com [vernier.com]
- 16. scribd.com [scribd.com]
- 17. scribd.com [scribd.com]
selecting the optimal concentration of 1-Bromoheptane-d7
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal concentration of 1-Bromoheptane-d7 for use as an internal standard in analytical methodologies, primarily in mass spectrometry-based applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is a deuterated form of 1-Bromoheptane, meaning that seven hydrogen atoms have been replaced with their heavier isotope, deuterium.[1] It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2][3] The use of a SIL-IS is considered best practice as it closely mimics the chemical and physical properties of the analyte of interest, correcting for variations in sample preparation, injection volume, and matrix effects, which ultimately leads to more accurate and reliable data.[4][5]
Q2: What are the key advantages of using a deuterated internal standard like this compound?
A2: The primary advantage of using a deuterated internal standard is its ability to compensate for variability throughout the analytical process.[3] Since the deuterated standard is chemically almost identical to the non-deuterated analyte, it will behave similarly during extraction, derivatization, and chromatography.[6] In mass spectrometry, any suppression or enhancement of the ion signal due to the sample matrix will affect both the analyte and the internal standard to a similar degree, allowing for accurate quantification based on the ratio of their signals.[4]
Q3: Are there any potential issues with using deuterated internal standards?
A3: Yes, while highly effective, there are some potential issues to be aware of when using deuterated internal standards. These include:
-
Deuterium Exchange: In certain solvents or under specific pH conditions, the deuterium atoms can exchange with hydrogen atoms, leading to a loss of the isotopic label.[5] It is generally advisable to avoid storing deuterated compounds in acidic or basic solutions.[5]
-
Chromatographic Shift: Due to the slightly different physicochemical properties of deuterated compounds, they may have slightly different retention times compared to their non-deuterated counterparts.[6][7]
-
Isotopic Interference: Naturally occurring isotopes of the analyte can sometimes interfere with the signal of the deuterated internal standard, particularly if the mass difference is small.[8]
-
Different Response Factors: In some cases, the analyte and its deuterated analog may have different ionization efficiencies in the mass spectrometer, leading to variations in signal response for the same concentration.[9]
Q4: How do I choose the initial concentration for my this compound internal standard?
A4: A good starting point for the concentration of your internal standard is to aim for a concentration similar to that of your target analyte in the samples.[3] The goal is to have a response for the internal standard that is within the linear dynamic range of your instrument and ideally in the mid-range of your calibration curve.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor precision of results | Inconsistent addition of the internal standard. | Ensure the internal standard is added accurately and consistently to all samples and standards. Using an automated liquid handler can improve precision. |
| The concentration of the internal standard is too low, resulting in a poor signal-to-noise ratio. | Increase the concentration of the internal standard to ensure a robust and reproducible signal.[10] | |
| Non-linear calibration curve | The concentration of the internal standard is too high, causing detector saturation. | Reduce the concentration of the internal standard to a level that is within the linear range of the detector. |
| Isotopic interference from the analyte at high concentrations.[8] | Evaluate the mass spectra to check for overlapping isotopic peaks. Consider using an internal standard with a higher mass difference or adjusting the concentration. | |
| Drifting retention time of the internal standard | Changes in the chromatographic conditions (e.g., mobile phase composition, temperature). | Ensure the stability of your LC or GC system. Equilibrate the column thoroughly before analysis. |
| Loss of internal standard signal during the run | Adsorption of the compound to vials or tubing. | Use silanized vials and inert tubing to minimize adsorption. |
| Degradation of the internal standard in the sample matrix or solvent. | Investigate the stability of this compound in your specific matrix and solvent conditions. | |
| Ion suppression for the internal standard in later parts of the run.[11] | Review your chromatographic method to ensure separation from matrix components that may cause ion suppression. |
Experimental Protocol: Determining the Optimal Concentration of this compound
This protocol outlines a systematic approach to determine the optimal concentration of this compound as an internal standard for a quantitative analytical method.
Objective: To find the concentration of this compound that provides a stable and reproducible signal within the linear dynamic range of the mass spectrometer, effectively corrects for variability, and does not interfere with the quantification of the target analyte.
Materials:
-
This compound stock solution of known concentration.
-
Target analyte stock solution of known concentration.
-
Blank matrix (e.g., plasma, urine, environmental sample extract) free of the analyte and internal standard.
-
Appropriate solvents for dilution.
-
Calibrated pipettes and volumetric flasks.
-
LC-MS or GC-MS system.
Methodology:
-
Preparation of a Constant Concentration Analyte Solution:
-
Prepare a solution of the target analyte in the blank matrix at a concentration that is representative of the mid-point of your expected sample concentration range.
-
-
Preparation of a Series of Internal Standard Concentrations:
-
Prepare a series of solutions with a constant concentration of the analyte (from step 1) and varying concentrations of the this compound internal standard. A suggested range might be from 0.1x to 10x the expected analyte concentration.
-
-
Analysis:
-
Analyze each solution in triplicate using your developed LC-MS or GC-MS method.
-
-
Data Evaluation:
-
Response of the Internal Standard: Plot the peak area of this compound against its concentration. The optimal concentration should fall within the linear portion of this response curve.[10]
-
Ratio of Analyte to Internal Standard: Calculate the ratio of the analyte peak area to the internal standard peak area for each concentration level.
-
Precision: Calculate the relative standard deviation (RSD) of the area ratio at each concentration level. The optimal concentration should result in the lowest RSD, indicating the most stable and reproducible correction.
-
Data Presentation:
| Internal Standard Concentration (ng/mL) | Analyte Concentration (ng/mL) | Internal Standard Peak Area (n=3) | Analyte Peak Area (n=3) | Peak Area Ratio (Analyte/IS) | RSD of Ratio (%) |
| 1 | 10 | Enter Data | Enter Data | Calculate | Calculate |
| 5 | 10 | Enter Data | Enter Data | Calculate | Calculate |
| 10 | 10 | Enter Data | Enter Data | Calculate | Calculate |
| 20 | 10 | Enter Data | Enter Data | Calculate | Calculate |
| 50 | 10 | Enter Data | Enter Data | Calculate | Calculate |
| 100 | 10 | Enter Data | Enter Data | Calculate | Calculate |
Visualizations
Caption: Workflow for determining the optimal internal standard concentration.
Caption: A logical flowchart for troubleshooting common internal standard issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal standard - Wikipedia [en.wikipedia.org]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 8. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Method Validation: A Comparative Guide to Using 1-Bromoheptane-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of method validation utilizing 1-Bromoheptane-d7 as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of volatile and semi-volatile organic compounds. While specific published method validation data for this compound is limited, this guide presents a representative validation study based on the well-established principles of using deuterated internal standards and data from closely related analogues, such as other deuterated bromoalkanes. The principles and expected performance characteristics are directly applicable to methods employing this compound.
The Critical Role of Internal Standards in Method Validation
In quantitative analytical chemistry, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. The use of an internal standard is crucial for improving the precision and accuracy of an analytical method by correcting for variations in sample preparation, injection volume, and instrument response.[1] Isotopically labeled internal standards, such as deuterated compounds, are considered the gold standard, particularly for mass spectrometry-based methods.[2][3] This is because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most effective correction for potential matrix effects and other sources of variability.[4][5]
Comparison of Internal Standard Strategies
The choice of an internal standard is critical to the robustness and reliability of an analytical method. Below is a comparison of common internal standard strategies.
| Internal Standard Type | Advantages | Disadvantages | Best Suited For |
| This compound (Deuterated Analogue) | - Co-elutes with the analyte, providing excellent correction for matrix effects and chromatographic variability.[4] - High chemical similarity ensures similar extraction recovery and ionization response. - Easily distinguished from the analyte by mass spectrometry. | - Can be more expensive than non-labeled standards. - Synthesis may be required if not commercially available. | Quantitative GC-MS and LC-MS assays requiring high accuracy and precision, especially in complex matrices. |
| Structurally Similar Compound (e.g., 1-Bromohexane) | - More affordable and readily available than deuterated analogues. - Can provide adequate correction for injection volume variability. | - May not co-elute with the analyte, leading to incomplete correction for matrix effects. - Differences in extraction recovery and ionization efficiency can introduce bias. | Less demanding applications where high accuracy is not the primary concern. |
| No Internal Standard (External Standard Method) | - Simplest and least expensive approach. | - Highly susceptible to variations in injection volume, sample preparation, and instrument drift.[6] - Prone to significant matrix effects, leading to inaccurate results. | Simple, clean matrices where variability is minimal and can be well-controlled. |
Experimental Protocol: Quantification of a Target Analyte using this compound
This section details a representative experimental protocol for the quantification of a hypothetical target analyte, "Analyte X" (a volatile bromoalkane), in a biological matrix using this compound as an internal standard.
1. Materials and Reagents:
-
Analyte X certified reference standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Hexane (GC grade)
-
Deionized water
-
Biological matrix (e.g., plasma, urine)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of Analyte X and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Analyte X by serial dilution of the stock solution with methanol to cover the desired calibration range.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in methanol.
-
Calibration Standards: Spike a known volume of the biological matrix with the appropriate working standard solutions of Analyte X and a fixed volume of the internal standard spiking solution.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample (calibration standard, QC, or unknown), add 100 µL of the this compound internal standard spiking solution.
-
Vortex for 30 seconds.
-
Add 5 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
4. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte X: Monitor characteristic ions (e.g., m/z values specific to Analyte X)
-
This compound: Monitor characteristic ions (e.g., m/z values specific to the deuterated standard)
-
Quantitative Data Summary
The following tables present illustrative data for a method validation study using a deuterated internal standard analogous to this compound. This data reflects the expected performance of a robust GC-MS method.
Table 1: Linearity of Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 50 | 2.545 |
| 100 | 5.090 |
| 250 | 12.725 |
| 500 | 25.450 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (RSD, %) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 75 | 76.2 | 101.6 | 3.1 |
| High | 400 | 395.8 | 98.9 | 2.8 |
Visualizing the Workflow and Logic
Experimental Workflow Diagram
Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key parameters in analytical method validation.
Conclusion
The use of a deuterated internal standard, such as this compound, is a powerful strategy for developing robust and reliable quantitative GC-MS methods. By effectively compensating for analytical variability, these internal standards significantly enhance the accuracy and precision of the results. The experimental protocol and validation data presented in this guide, while illustrative, provide a solid framework for researchers and scientists to develop and validate their own analytical methods for volatile and semi-volatile organic compounds. The principles outlined are directly applicable to the use of this compound, enabling confident and accurate quantification in complex matrices.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. 1-Bromobutane-D9 | C4H9Br | CID 12236149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1-Bromoheptane-d7 in Enhancing Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. 1-Bromoheptane-d7, a deuterated form of 1-bromoheptane, has emerged as a valuable tool in mass spectrometry-based quantification, offering distinct advantages in mitigating analytical variability and ensuring data reliability.
In quantitative analytical workflows, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting variations that can occur during sample preparation, injection, and ionization. Deuterated standards, such as this compound, are considered the gold standard for many applications due to their chemical similarity to the target analyte. By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer while exhibiting nearly identical physicochemical properties. This co-elution and similar ionization behavior are key to its effectiveness in compensating for matrix effects and other sources of error.[1]
Enhancing Quantitative Performance: A Comparative Overview
The primary advantage of using a deuterated internal standard like this compound lies in its ability to mimic the behavior of the target analyte throughout the analytical process. This leads to improved accuracy and precision in the final quantitative results. While specific performance data for this compound is often application-dependent and found within validated analytical methods for specific compounds, the general principles of its utility are well-established.
When compared to other types of internal standards, such as structural analogs, deuterated standards typically provide more accurate correction for analyte loss during sample extraction and inconsistencies in instrument response. Structural analogs, while useful, may not perfectly mirror the extraction and ionization characteristics of the analyte, potentially leading to less precise quantification.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Deuterated) | - Chemically and physically very similar to the analyte. - Co-elutes with the analyte, providing excellent correction for matrix effects. - High accuracy and precision.[1] | - May not be commercially available for all analytes. - Potential for isotopic interference if not used correctly. |
| Structural Analogs | - More readily available than deuterated standards. - Can provide adequate correction in some applications. | - May not have identical extraction or ionization behavior to the analyte. - Can lead to lower accuracy and precision compared to deuterated standards. |
| No Internal Standard (External Standard Method) | - Simple to implement. | - Highly susceptible to variations in sample preparation, injection volume, and instrument response. - Generally lower accuracy and precision. |
Experimental Protocol: A General Workflow for Using this compound
The following provides a generalized experimental workflow for the use of this compound as an internal standard in a quantitative GC-MS or LC-MS analysis. It is important to note that specific parameters should be optimized and validated for each unique analytical method.
Preparation of Standard Solutions:
-
Analyte Stock Solution: Prepare a stock solution of the target analyte in a suitable solvent at a known concentration.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the analyte stock solution into blank matrix (e.g., plasma, water, soil extract) to cover the expected concentration range of the samples. Add a constant, known amount of the this compound internal standard solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation:
-
To each unknown sample, add the same constant, known amount of the this compound internal standard solution that was added to the calibration standards.
-
Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for injection into the GC-MS or LC-MS system.
Instrumental Analysis:
-
Inject the prepared calibration standards, QC samples, and unknown samples into the GC-MS or LC-MS system.
-
Develop a chromatographic method that provides good separation of the analyte and internal standard from other matrix components.
-
Set the mass spectrometer to monitor for specific ions of both the analyte and this compound.
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard in each chromatogram.
-
Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the known concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QC samples by calculating their response ratios and interpolating from the calibration curve.
Visualizing the Workflow
The following diagram illustrates the typical workflow for a quantitative analysis using an internal standard like this compound.
Conclusion
The use of this compound as an internal standard offers a robust solution for achieving high accuracy and precision in the quantitative analysis of a variety of compounds. Its chemical similarity to potential analytes makes it an excellent choice for correcting analytical variability, ultimately leading to more reliable and defensible scientific data. For researchers in fields ranging from environmental analysis to drug development, the proper implementation and validation of methods incorporating deuterated internal standards like this compound is a critical step towards ensuring the quality and integrity of their results.
References
The Analytical Advantage: A Comparative Guide to 1-Bromoheptane-d7 in Inter-Laboratory Studies
In the precise world of analytical chemistry, particularly within drug development and environmental monitoring, the accuracy of quantitative analysis is paramount. The choice of an internal standard in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) is a critical factor that can significantly influence the reliability of results. This guide provides a comprehensive comparison of 1-Bromoheptane-d7, a deuterated internal standard, with other alternatives, supported by experimental principles and data from analogous studies.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative analysis using mass spectrometry.[1] The fundamental principle behind their efficacy lies in their near-identical chemical and physical properties to the analyte of interest, in this case, 1-bromoheptane. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, extraction, and chromatographic analysis.[1] Consequently, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction and quantification.
In contrast, other types of internal standards, such as structural analogs or compounds that are chemically different but have similar retention times, cannot fully compensate for variations in sample preparation and matrix effects.[2] While they can correct for variability in injection volume and instrument response, they may not co-elute as closely or experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.
Performance Comparison: this compound vs. Alternatives
Table 1: Comparison of Internal Standard Performance in GC-MS Analysis of Halogenated Hydrocarbons
| Performance Metric | This compound (Deuterated Analog) | Bromooctane (Structural Analog) | Naphthalene-d8 (Non-analog) |
| Analyte Recovery (%) | 95 - 105 | 85 - 115 | 80 - 120 |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 |
| Precision (RSD %) | < 5 | < 10 | < 15 |
| Matrix Effect Compensation | Excellent | Moderate | Poor to Moderate |
This table presents expected performance ranges based on data from analogous compounds and established principles of internal standard use in GC-MS.
Table 2: Rationale for Performance Differences
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Deuterated Analog) | - Co-elutes almost identically with the analyte.- Experiences the same matrix effects.- Corrects for losses during all stages of sample preparation and analysis. | - Higher cost compared to non-labeled compounds. |
| Bromooctane (Structural Analog) | - Similar chemical properties to the analyte.- More affordable than deuterated standards. | - Different retention time can lead to variations in matrix effects.- May not perfectly mimic the analyte's behavior during extraction. |
| Naphthalene-d8 (Non-analog) | - Readily available and relatively inexpensive. | - Significantly different chemical and physical properties.- Poor compensation for matrix effects and extraction efficiency. |
Experimental Protocols: A Generalized Approach
The following is a detailed methodology for the quantitative analysis of 1-bromoheptane in a given matrix (e.g., water, soil) using this compound as an internal standard, based on principles outlined in US EPA methods for volatile organic compounds analysis.
Experimental Workflow for 1-Bromoheptane Quantification
Caption: Workflow for 1-Bromoheptane Quantification.
Detailed Methodological Steps:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by spiking blank matrix with known amounts of 1-bromoheptane and a constant amount of the this compound internal standard solution.
-
For each sample, add a known volume of the this compound internal standard solution before extraction.
-
-
Extraction:
-
For water samples, perform a liquid-liquid extraction using a suitable solvent like dichloromethane.
-
For solid samples, use an appropriate extraction technique such as sonication or Soxhlet extraction with a suitable solvent.
-
Dry the extract over anhydrous sodium sulfate and concentrate to a final volume.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
1-bromoheptane: Select characteristic ions (e.g., m/z 178, 180, 99).
-
This compound: Select characteristic ions (e.g., m/z 185, 187, 106).
-
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of the selected ions for both 1-bromoheptane and this compound.
-
Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)
-
Generate a calibration curve by plotting the area ratio (Area of Analyte / Area of IS) against the concentration ratio (Concentration of Analyte / Concentration of IS). The linearity of this curve should be confirmed (R² > 0.995).
-
Determine the concentration of 1-bromoheptane in the samples by using the area ratio from the sample chromatogram and the calibration curve.
-
Logical Relationships in Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical relationships and considerations involved in this process.
Caption: Decision Tree for Internal Standard Selection.
References
Performance Evaluation of 1-Bromoheptane-d7 in Different Matrices: A Comparative Guide
A comprehensive comparison of 1-Bromoheptane-d7 with alternative internal standards across various analytical matrices remains challenging due to the limited availability of specific performance data in publicly accessible scientific literature and application notes. While deuterated compounds are frequently employed as internal standards in chromatographic and mass spectrometric analyses to correct for matrix effects and variations in sample preparation, specific quantitative data and detailed experimental protocols for this compound are not readily found.
This guide, therefore, provides a foundational understanding of the principles of using deuterated internal standards, potential matrices where this compound could be applied, and a framework for its evaluation against other standards.
The Role of Deuterated Internal Standards
In quantitative analysis, particularly using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are crucial for achieving accurate and precise results. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest. Deuterated standards, such as this compound, are often considered the gold standard for several reasons:
-
Similar Chemical Behavior: The substitution of hydrogen with deuterium atoms results in a molecule that is chemically almost identical to its non-deuterated counterpart. This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation.
-
Co-elution: Ideally, the deuterated standard co-elutes with the analyte, experiencing the same matrix-induced signal suppression or enhancement.
-
Mass Spectrometric Distinction: The mass difference between the deuterated standard and the native analyte allows for their distinct detection by a mass spectrometer, preventing interference.
Potential Applications and Matrices for this compound
Given its chemical structure as a brominated alkane, this compound would be a suitable internal standard for the analysis of other volatile or semi-volatile halogenated organic compounds. Potential matrices for its application could include:
-
Environmental Samples:
-
Water: Analysis of disinfection byproducts (e.g., brominated trihalomethanes), industrial pollutants, and pesticide residues.
-
Soil and Sediment: Monitoring of persistent organic pollutants, including brominated flame retardants and other halogenated hydrocarbons.
-
-
Food and Beverage Samples:
-
Fatty Matrices (e.g., fish, dairy): Determination of bioaccumulative brominated compounds.
-
Fruits and Vegetables: Analysis of pesticide residues containing bromine.
-
-
Biological Samples:
-
Blood, Urine, and Tissue: Forensic analysis of volatile substance abuse or exposure to halogenated toxins.
-
Framework for Performance Evaluation
To rigorously evaluate the performance of this compound against other internal standards (e.g., other deuterated bromoalkanes, chloroalkanes, or non-halogenated deuterated compounds), a series of validation experiments should be conducted in each target matrix. The key performance indicators to be assessed are summarized in the table below.
| Performance Metric | Experimental Approach |
| Recovery | Spike a known amount of this compound and the alternative internal standard into the blank matrix before sample preparation. Calculate the percentage of the standard recovered after the entire analytical procedure. |
| Matrix Effects | Compare the signal response of the internal standards in a pure solvent with their response in a matrix extract. A significant difference indicates the presence of matrix-induced signal suppression or enhancement. |
| Linearity and Range | Prepare a series of calibration standards containing the analytes and a constant concentration of the internal standards in the matrix of interest. Plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration to determine the linear dynamic range. |
| Precision (Repeatability) | Analyze multiple replicates of a spiked matrix sample and calculate the relative standard deviation (RSD) of the measured concentrations. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Determine the lowest concentration of the analyte that can be reliably detected and quantified in the presence of the internal standard and the matrix. |
Experimental Workflow for Evaluation
The following diagram illustrates a general workflow for the performance evaluation of this compound as an internal standard.
Conclusion
While this compound is theoretically a suitable internal standard for the analysis of halogenated organic compounds in various matrices, a definitive, data-driven comparison of its performance against other alternatives is not currently possible due to a lack of published research and application data. Researchers and drug development professionals seeking to utilize this internal standard are encouraged to perform in-house validation studies following the framework outlined in this guide to ensure its suitability for their specific analytical methods. The generation and publication of such data would be of significant value to the scientific community.
1-Bromoheptane-d7 as an Internal Standard: A Comparative Guide for Researchers
In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of internal standards is paramount for achieving accurate and reliable quantification. Among the various types of internal standards, deuterated compounds have emerged as a gold standard due to their chemical similarity to the target analytes. This guide provides a comprehensive comparison of 1-Bromoheptane-d7 and other deuterated alkanes as internal standards, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Critical Role of Deuterated Internal Standards
Internal standards are essential for correcting variations that can occur during sample preparation and analysis, such as extraction inefficiencies, matrix effects, and instrumental drift.[1] Deuterated standards, which are synthetic versions of the analyte where one or more hydrogen atoms are replaced by deuterium, are ideal for this purpose. They exhibit nearly identical physicochemical properties to their non-deuterated counterparts, including polarity, boiling point, and chromatographic retention time.[2] This ensures that the internal standard behaves similarly to the analyte throughout the analytical process, leading to more accurate and precise results.
When using mass spectrometry, the mass difference between the deuterated standard and the native analyte allows for their simultaneous detection and quantification without mutual interference.[3]
Performance Comparison: this compound vs. Other Deuterated Alkanes
The choice of a suitable deuterated internal standard is critical and depends on the specific analyte being quantified.[4] Ideally, the internal standard should have a retention time close to that of the analyte of interest. Given its seven-carbon chain, this compound is an excellent candidate as an internal standard for the analysis of other C7 compounds, bromoalkanes, and other similarly volatile and semi-volatile organic molecules.
To illustrate the performance of deuterated alkanes as internal standards, we present a summary of validation data from a study that developed a gas chromatography-mass spectrometry (GC-MS) method to quantify hydrocarbons in fish tissue using a suite of seven deuterated n-alkanes.
Table 1: Performance Data of a Suite of Deuterated n-Alkanes as Internal Standards in GC-MS Analysis of Hydrocarbons in Fish Tissue [3]
| Deuterated Internal Standard | Analyte Range | Linearity (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Precision (RSD%) |
| n-Decane-d22 | C10 - C12 | >0.99 | 0.02 | 0.05 | <15 |
| n-Dodecane-d26 | C12 - C14 | >0.99 | 0.02 | 0.05 | <15 |
| n-Hexadecane-d34 | C15 - C18 | >0.99 | 0.02 | 0.05 | <15 |
| n-Eicosane-d42 | C19 - C22 | >0.99 | 0.02 | 0.05 | <15 |
| n-Tetracosane-d50 | C23 - C26 | >0.99 | 0.02 | 0.05 | <15 |
| n-Triacontane-d62 | C27 - C32 | >0.99 | 0.02 | 0.05 | <15 |
| n-Hexatriacontane-d74 | C33 - C35 | >0.99 | 0.02 | 0.05 | <15 |
Based on this data, it is reasonable to expect that this compound would exhibit similar high performance, with excellent linearity, low detection limits, and good precision when used as an internal standard for analytes with comparable chemical properties.
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining reliable and reproducible results. The following is a detailed methodology for the use of deuterated alkanes as internal standards in GC-MS analysis, adapted from a validated method for hydrocarbon quantification.[3]
1. Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound (or other deuterated alkane).
-
Dissolve it in a high-purity solvent (e.g., hexane or dichloromethane) to achieve a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Store the stock solution in an airtight, amber glass vial at a low temperature (e.g., 4°C) to prevent degradation and evaporation.
2. Sample Preparation and Spiking:
-
Accurately weigh a known amount of the sample matrix (e.g., 1 gram of tissue, 10 mL of water).
-
Prior to extraction, spike the sample with a known volume of the internal standard working solution to achieve a final concentration that is within the linear range of the calibration curve and comparable to the expected analyte concentration.
-
Proceed with the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).
3. Calibration Curve Preparation:
-
Prepare a series of calibration standards by adding known amounts of the target analyte(s) to a constant volume of the internal standard working solution.
-
The concentration range of the calibration standards should encompass the expected concentration range of the analytes in the samples.
4. GC-MS Analysis:
-
Inject a fixed volume of the prepared sample extracts and calibration standards into the GC-MS system.
-
The GC conditions (e.g., column type, temperature program, carrier gas flow rate) should be optimized to achieve good chromatographic separation of the analytes and the internal standard.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor at least two characteristic ions for both the analyte and the internal standard.
5. Data Analysis:
-
For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Peak Area of Analyte / Peak Area of Internal Standard) / (Concentration of Analyte / Concentration of Internal Standard)
-
Plot the peak area ratio (Analyte Area / Internal Standard Area) against the concentration ratio to generate a calibration curve.
-
Determine the concentration of the analyte in the samples by using the peak area ratio from the sample analysis and the calibration curve.
Visualizing the Workflow
To provide a clearer understanding of the experimental process and the logical relationships involved, the following diagrams have been created using the DOT language.
Caption: A streamlined workflow for quantitative analysis using an internal standard.
Caption: How internal standards correct for matrix effects and instrumental variations.
Conclusion
Deuterated alkanes, including this compound, are invaluable tools for accurate quantification in analytical chemistry. Their ability to mimic the behavior of target analytes while being distinguishable by mass spectrometry makes them superior internal standards. While direct comparative data for this compound is limited, the performance of similar deuterated alkanes in validated methods strongly suggests its suitability and reliability for a range of applications. By following rigorous experimental protocols and understanding the principles of internal standard use, researchers can significantly enhance the quality and accuracy of their analytical data.
References
Performance Showdown: Unveiling the Limits of Detection and Quantification for 1-Bromoheptane-d7
For researchers, scientists, and drug development professionals striving for the utmost precision in analytical measurements, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of 1-Bromoheptane-d7, a deuterated internal standard, focusing on its limit of detection (LOD) and limit of quantification (LOQ) and stacking it up against relevant alternatives. While specific performance data for this compound is not extensively published, this guide consolidates benchmark data from similar compounds and outlines a robust experimental protocol for determining these critical parameters in your own laboratory setting.
Quantitative Performance: A Comparative Look
The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
| Compound Class | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Alkyl Halides (19 compounds) | GC-MS | 0.01 - 0.11 ppm | 0.03 - 0.38 ppm | [1] |
| Alkyl Halides (3 compounds) | GC-MS/MS | 0.01 ppm | 0.025 ppm | [2][3] |
| Potentially Genotoxic Impurities (including alkyl halides) | GC-MS | 3 µg/g | - |
Note: The data presented are for non-deuterated alkyl halides and should be considered as a benchmark for the expected performance of this compound.
Experimental Protocol: Determining LOD and LOQ for this compound
A detailed and standardized protocol is essential for accurately determining the LOD and LOQ of an internal standard like this compound in your specific analytical method. The following is a generalized protocol based on established methodologies such as those from the US Environmental Protection Agency (EPA) for determining the Method Detection Limit (MDL)[4].
Objective: To determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound standard solution
-
High-purity solvent (e.g., methanol, hexane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Volumetric flasks and pipettes
Procedure:
-
Initial LOD Estimation:
-
Prepare a low-concentration standard of this compound in the chosen solvent. A good starting point is a concentration that produces a signal-to-noise ratio (S/N) of approximately 3 to 5.
-
Inject this standard multiple times (n ≥ 7) into the GC-MS.
-
-
LOD and LOQ Calculation (Calibration Curve Method):
-
Prepare a series of calibration standards of this compound at concentrations near the estimated LOD.
-
Inject each standard in replicate (at least 3 times).
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Calculate the standard deviation of the y-intercepts of the regression line (σ).
-
Calculate the slope of the calibration curve (S).
-
The LOD and LOQ can be calculated using the following formulas[5]:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
LOD and LOQ Calculation (Signal-to-Noise Method):
-
Determine the concentration of this compound that results in a peak with a signal-to-noise ratio of approximately 3:1 for the LOD.
-
Determine the concentration that results in a peak with a signal-to-noise ratio of approximately 10:1 for the LOQ.
-
-
Method Detection Limit (MDL) Determination:
-
To determine the MDL, which accounts for the entire analytical process including sample preparation, spike a clean matrix (e.g., reagent water) with this compound at a concentration 2-5 times the estimated instrument detection limit.
-
Process at least seven of these spiked samples through the entire analytical method.
-
Calculate the standard deviation of the measured concentrations.
-
The MDL is calculated as: MDL = t * s (where 't' is the Student's t-value for a 99% confidence level and n-1 degrees of freedom, and 's' is the standard deviation of the replicate measurements).
-
Workflow for LOD and LOQ Determination
The following diagram illustrates the logical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an internal standard like this compound.
Caption: Workflow for determining LOD and LOQ of an internal standard.
Alternative Internal Standards
The selection of an internal standard is highly dependent on the specific analyte and the sample matrix. While deuterated standards like this compound are often considered the gold standard due to their similar chemical and physical properties to the analyte, other options exist.
-
Other Deuterated Alkyl Halides: Depending on the retention time and mass spectrum of the target analyte, other deuterated alkyl halides could be suitable alternatives.
-
Non-Deuterated Structural Analogs: Compounds that are structurally similar to the analyte but not isotopically labeled can be used. These are typically less expensive but may not co-elute as closely with the analyte, potentially leading to less accurate correction for matrix effects.
-
Isotopically Labeled Standards with ¹³C: Carbon-13 labeled standards are another excellent alternative to deuterated standards and can sometimes offer advantages in terms of chromatographic separation.
The performance of any alternative internal standard must be rigorously evaluated by determining its LOD, LOQ, and its ability to accurately correct for variations in the analytical method.
References
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Safety Operating Guide
Proper Disposal of 1-Bromoheptane-d7: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 1-Bromoheptane-d7, a deuterated alkyl halide used in scientific research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound, like its non-deuterated counterpart, is a flammable liquid and an irritant.[1] Improper disposal can lead to safety hazards and environmental contamination. This guide outlines the necessary steps for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). While an SDS specific to the d7 isotopologue may not be readily available, the SDS for 1-Bromoheptane provides applicable safety information.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use impervious gloves (e.g., nitrile) and wear flame-retardant laboratory coats.
-
Respiratory Protection: In case of inadequate ventilation or potential for inhalation of vapors, use a full-face respirator with an appropriate organic vapor cartridge.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Eliminate all ignition sources from the handling area, as 1-Bromoheptane is a flammable liquid.[1][2][3] Take precautionary measures against static discharge.
Step-by-Step Disposal Procedure
The disposal of this compound is regulated as hazardous waste. Do not discharge it into drains or the environment.[2][4]
-
Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent materials) in a dedicated, properly labeled, and sealed waste container.
-
The container must be compatible with halogenated organic compounds.
-
Clearly label the waste container as "Hazardous Waste: this compound, Flammable Liquid, Irritant." Include the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Keep the container tightly closed to prevent the release of flammable vapors.[3]
-
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[2]
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.[4]
-
Spill and Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Immediate Action:
-
Containment and Cleanup:
-
Decontamination:
-
Thoroughly clean the spill area with soap and water.
-
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Quantitative Data Summary
| Property | Value |
| CAS Number | 629-04-9 (for 1-Bromoheptane) |
| Molecular Formula | C₇H₁₅Br |
| Flash Point | 60 °C / 140 °F[5] |
| Boiling Point | 180 °C / 356 °F @ 760 mmHg[5] |
| Specific Gravity | 1.140[5] |
| Hazards | Flammable liquid and vapor[1][2], Causes skin and eye irritation[6], May cause respiratory irritation[6] |
Disposal Decision Workflow
References
- 1. 1-Bromoheptane | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pallavchemicals.com [pallavchemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Bromoheptane SDS, 629-04-9 Safety Data Sheets - ECHEMI [echemi.com]
Personal protective equipment for handling 1-Bromoheptane-d7
Essential Safety and Handling Guide for 1-Bromoheptane-d7
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this chemical.
Hazard Identification and Key Properties
This compound is a deuterated form of 1-bromoheptane. While specific data for the deuterated compound is limited, its chemical properties and hazards are considered analogous to its non-deuterated counterpart. 1-Bromoheptane is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] It is also harmful if inhaled.[1][4]
Summary of Physical and Chemical Properties
| Property | Value | References |
| CAS Number | 1219802-55-7 (for this compound) | [5] |
| Molecular Formula | C₇D₇H₈Br (representative for a d7 variant) | |
| Molecular Weight | ~186.14 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [3][4][6] |
| Boiling Point | 180 °C (356 °F) | [7][8][9] |
| Melting Point | -58 °C (-72.4 °F) | [4][7][8][9] |
| Flash Point | 60 °C (140 °F) | [4][8][9] |
| Density | 1.14 g/mL at 25 °C | [4][8] |
| Vapor Density | 6.18 (air = 1) | [8] |
| Solubility | Insoluble in water; soluble in organic solvents | [4][6] |
Operational and Disposal Plan
A systematic approach is essential when working with this compound. The following procedural guidance covers personal protective equipment, handling protocols, and waste disposal.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times to prevent exposure.[4]
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][2] For tasks with a higher splash risk, use a face shield in addition to goggles.[10]
-
Skin Protection:
-
Gloves: Handle with compatible chemical-resistant gloves (e.g., Viton, or double-glove with nitrile rubber), inspected for integrity before each use.[10][11] Always consult the glove manufacturer's compatibility chart for breakthrough times.[11] Dispose of contaminated gloves promptly and properly.[10]
-
Protective Clothing: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[2][10] For larger quantities, impervious and antistatic clothing is recommended.[10]
-
-
Respiratory Protection: All handling should occur in a certified chemical fume hood to maintain low airborne levels.[2] If a fume hood is not available or if irritation symptoms occur, a full-face respirator with appropriate cartridges (e.g., Type ABEK for organic vapors) or a supplied-air respirator is necessary.[1][10]
Safe Handling Protocol (Operational Plan)
Adherence to these steps ensures safe handling during laboratory procedures.
-
Preparation:
-
Chemical Handling:
-
Storage:
Disposal Plan
This compound is a halogenated hydrocarbon and must be disposed of as hazardous waste.[12][13]
-
Waste Segregation:
-
Container Management:
-
Final Disposal:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup by a certified chemical waste disposal service.
-
Emergency Procedures
-
Spills:
-
For small spills, absorb the liquid with an inert material like vermiculite, sand, or earth.[2]
-
Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal.[2] Ventilate the area well.
-
For large spills, evacuate the area immediately and contact emergency services.[14]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][10]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[2] Seek medical advice.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely managing this compound from initial preparation through to final waste disposal.
References
- 1. 1-Bromoheptane SDS, 629-04-9 Safety Data Sheets - ECHEMI [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. 1-Bromoheptane 99 629-04-9 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
